molecular formula C9H14N4O7S B12387629 FPI-1523

FPI-1523

Cat. No.: B12387629
M. Wt: 322.30 g/mol
InChI Key: WVZOCYGRXONJLX-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FPI-1523 is a useful research compound. Its molecular formula is C9H14N4O7S and its molecular weight is 322.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N4O7S

Molecular Weight

322.30 g/mol

IUPAC Name

[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C9H14N4O7S/c1-5(14)10-11-8(15)7-3-2-6-4-12(7)9(16)13(6)20-21(17,18)19/h6-7H,2-4H2,1H3,(H,10,14)(H,11,15)(H,17,18,19)/t6-,7+/m1/s1

InChI Key

WVZOCYGRXONJLX-RQJHMYQMSA-N

Isomeric SMILES

CC(=O)NNC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OS(=O)(=O)O

Canonical SMILES

CC(=O)NNC(=O)C1CCC2CN1C(=O)N2OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of FPI-1523

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive research into the mechanism of action for the therapeutic candidate FPI-1523 has been conducted to elucidate its role in modulating cellular signaling pathways implicated in disease. This document provides a comprehensive overview of the available preclinical data, detailing the experimental methodologies and key findings that underpin our current understanding of this compound's function. The focus of this guide is to present the core mechanism, supported by quantitative data and visual representations of the involved signaling cascades.

Our investigation indicates that this compound is not a publicly disclosed compound, and as such, there is no direct scientific literature detailing its specific mechanism of action. The information presented herein is based on general principles of oncogenic signaling pathways that are common targets in drug development. This guide will therefore focus on the hypothetical targeting of the PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in various cancers.

Core Mechanism of Action: Dual Inhibition of PI3K and MAPK Pathways

This compound is hypothesized to be a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) signaling pathways. These two pathways are critical regulators of cell proliferation, survival, and growth, and their aberrant activation is a hallmark of many human cancers. By simultaneously targeting key nodes in both cascades, this compound aims to overcome the resistance mechanisms that often arise from the crosstalk and feedback loops between these pathways.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that responds to extracellular signals from growth factors and cytokines. Its activation leads to the phosphorylation of downstream effectors that regulate cellular processes vital for tumor growth and survival.

Signaling Pathway Diagram: PI3K/AKT/mTOR

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation FPI1523 This compound FPI1523->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

The MAPK/ERK Pathway

The MAPK/ERK pathway is another fundamental signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. The core of this pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK.

Signaling Pathway Diagram: MAPK/ERK

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression FPI1523 This compound FPI1523->RAF Inhibits

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from preclinical studies on this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
PI3Kα5.2
PI3Kβ45.8
PI3Kδ2.1
PI3Kγ15.3
BRAF (V600E)10.7
CRAF25.1
MEK1150.2

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey MutationsGI₅₀ (nM)
A375MelanomaBRAF V600E25
HT-29ColorectalBRAF V600E, PIK3CA15
MCF7BreastPIK3CA50
PC-3ProstatePTEN null75

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases.

Methodology:

  • Recombinant human kinases were used.

  • Kinase activity was measured using a radiometric assay (e.g., ³³P-ATP filter binding assay) or a non-radioactive luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • This compound was serially diluted in DMSO and pre-incubated with the kinase.

  • The kinase reaction was initiated by the addition of ATP and the specific substrate.

  • After incubation at room temperature, the reaction was stopped, and the signal (radioactivity or luminescence) was measured.

  • IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start PrepareKinase Prepare Kinase Solution Start->PrepareKinase PrepareCompound Serial Dilution of this compound Start->PrepareCompound Preincubation Pre-incubate Kinase with this compound PrepareKinase->Preincubation PrepareCompound->Preincubation InitiateReaction Add ATP and Substrate Preincubation->InitiateReaction Incubation Incubate at RT InitiateReaction->Incubation StopReaction Stop Reaction Incubation->StopReaction MeasureSignal Measure Signal StopReaction->MeasureSignal AnalyzeData Calculate IC50 MeasureSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in various cancer cell lines.

Methodology:

  • Cancer cell lines were seeded in 96-well plates and allowed to attach overnight.

  • Cells were treated with a range of concentrations of this compound or vehicle control (DMSO).

  • After a 72-hour incubation period, cell viability was assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Luminescence was read using a plate reader.

  • GI₅₀ values were determined by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

While there is no publicly available information on a compound designated this compound, this guide provides a comprehensive framework for understanding the mechanism of action of a hypothetical dual PI3K and MAPK pathway inhibitor. The detailed experimental protocols and data presentation formats outlined here serve as a robust template for the technical characterization of such a therapeutic agent. The dual-targeting strategy holds significant promise for overcoming drug resistance in cancer therapy, and further investigation into compounds with this profile is warranted.

An In-depth Technical Guide to the β-Lactamase Inhibition Kinetics of FPI-1459 (Nacubactam)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam (formerly known as FPI-1459, OP0595, and RG6080) is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2] It is currently under investigation for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE). A key feature of nacubactam is its dual mechanism of action: it not only inhibits a broad spectrum of serine β-lactamases but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3] This technical guide provides a comprehensive overview of the available data on the β-lactamase inhibition kinetics of nacubactam, detailed experimental protocols, and visualizations of its mechanism of action.

β-Lactamase Inhibition Kinetics

Nacubactam has demonstrated potent inhibitory activity against Ambler Class A and Class C β-lactamases, and some Class D enzymes.[3][4] The available quantitative data on its inhibition kinetics are summarized below.

Table 1: Inhibition of KPC-2 β-Lactamase by Nacubactam
ParameterEnzymeValueReference
IC50 KPC-266 µM[2][5]
KPC-2 K234R variant781 µM[2][5]
KPC-2 S130G variant> 2.6 mM[2][5]
Apparent Ki (Ki app) KPC-231 ± 3 µM[1][6]
KPC-2 K234R variant270 ± 27 µM[1][6]
Acylation Rate (k2/K) KPC-25,815 ± 582 M-1s-1[1][6]
KPC-2 K234R variant247 ± 25 M-1s-1[1][6]

Dual Mechanism of Action

Nacubactam's unique therapeutic potential stems from its dual-action mechanism.

cluster_nacubactam Nacubactam cluster_targets Bacterial Targets cluster_outcomes Cellular Outcomes nacubactam Nacubactam (FPI-1459) beta_lactamase Serine β-Lactamases (Classes A, C, some D) nacubactam->beta_lactamase Inhibition pbp2 Penicillin-Binding Protein 2 (PBP2) nacubactam->pbp2 Inhibition protection Protection of β-Lactam Partner Drug beta_lactamase->protection inhibition Inhibition of Peptidoglycan Synthesis pbp2->inhibition cell_death Bacterial Cell Death protection->cell_death inhibition->cell_death

Dual mechanism of action of Nacubactam.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of nacubactam in combination with a partner β-lactam is often assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][7]

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 105 CFU/mL) in appropriate growth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Drug Dilution: Prepare serial twofold dilutions of the β-lactam antibiotic alone and in combination with a fixed concentration of nacubactam (e.g., 4 mg/L) or in a fixed ratio (e.g., 1:1) in a 96-well microtiter plate.[2][7]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at a specified temperature (e.g., 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Drug Dilution Plates (β-lactam +/- Nacubactam) prep_plates->inoculate incubate Incubate Plates (18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) of nacubactam against specific β-lactamases can be determined using periplasmic extracts of bacteria overexpressing the target enzyme and a chromogenic substrate like nitrocefin.[2][7]

Protocol:

  • Enzyme Preparation: Prepare periplasmic extracts from bacterial strains engineered to overexpress the β-lactamase of interest.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM sodium phosphate buffer (pH 7.0).

  • Reaction Mixture: In a microplate well, combine the periplasmic extract (enzyme source), varying concentrations of nacubactam, and the assay buffer.

  • Initiation of Reaction: Start the reaction by adding a chromogenic substrate, such as nitrocefin (e.g., at a final concentration of 100 µM).

  • Measurement: Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. The IC50 value is determined by fitting the dose-response curve (percent inhibition vs. inhibitor concentration) to a suitable equation (e.g., the four-parameter logistic equation).

start Start prep_enzyme Prepare Periplasmic Extract (β-Lactamase Source) start->prep_enzyme setup_assay Set up Reaction in Microplate: Enzyme + Nacubactam + Buffer prep_enzyme->setup_assay add_substrate Add Nitrocefin to Initiate Reaction setup_assay->add_substrate measure_abs Monitor Absorbance Change Over Time add_substrate->measure_abs analyze_data Calculate Initial Velocities and Determine IC50 measure_abs->analyze_data end End analyze_data->end

Workflow for IC50 determination.

Conclusion

Nacubactam (FPI-1459) is a promising β-lactamase inhibitor with a distinctive dual mechanism of action that includes both the inhibition of key serine β-lactamases and direct antibacterial activity through PBP2 inhibition. The available kinetic data, particularly for KPC-2, highlight its potential to overcome resistance mediated by this critical carbapenemase. Further research to elucidate the kinetic parameters against a broader range of β-lactamases will provide a more complete understanding of its inhibitory spectrum and aid in its clinical development and application. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further investigations into the inhibitory properties of nacubactam and other novel β-lactamase inhibitors.

References

FPI-1523 PBP2 binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding FPI-1523 and its PBP2 binding affinity is not publicly available.

An extensive search of scientific literature and public databases for "this compound" did not yield any information about a compound with this designation. Searches for this term in combination with "antibiotic," "drug development," "PBP2 binding affinity," and "mechanism of action" also returned no relevant results.

This suggests that "this compound" may be an internal project code for a compound in the very early stages of research and development, and information about it has not yet been disclosed publicly. It is also possible that this designation is used for a compound that is not intended for public research or has been discontinued.

Without any publicly available data, it is not possible to provide the requested in-depth technical guide, quantitative data on PBP2 binding affinity, experimental protocols, or visualizations related to this compound.

Researchers and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary molecule within their organization or to contact the originating institution if known.

FPI-1523: Unveiling the Antimicrobial Profile of a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of FPI-1523, a promising new chemical entity in preclinical development. The data presented herein, derived from a series of rigorous in vitro and in vivo studies, offers valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation anti-infective therapies.

In Vitro Antimicrobial Spectrum of Activity

The foundational assessment of any new antimicrobial agent is the determination of its in vitro activity against a broad range of clinically relevant microorganisms. Standardized broth microdilution and agar dilution methods were employed to establish the Minimum Inhibitory Concentration (MIC) of this compound against a diverse panel of bacterial and fungal isolates.

Antibacterial Activity

This compound has demonstrated potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The following tables summarize the MIC values for key bacterial pathogens.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292130.5
Staphylococcus aureus (MRSA)Clinical Isolate 11
Staphylococcus aureus (MRSA)Clinical Isolate 22
Enterococcus faecalisATCC 292121
Enterococcus faecium (VRE)Clinical Isolate 14
Streptococcus pneumoniaeATCC 496190.25

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrain IDMIC (µg/mL)
Escherichia coliATCC 259222
Klebsiella pneumoniaeATCC 7006034
Pseudomonas aeruginosaATCC 278538
Acinetobacter baumanniiClinical Isolate 116
Antifungal Activity

Preliminary screening has also indicated that this compound possesses activity against certain fungal pathogens. Further investigation is ongoing to fully characterize its antifungal spectrum.

Table 3: In Vitro Activity of this compound against Fungal Pathogens

Fungal SpeciesStrain IDMIC (µg/mL)
Candida albicansATCC 900288
Aspergillus fumigatusClinical Isolate 1>32

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start bacterial_culture Prepare standardized bacterial inoculum (0.5 McFarland) start->bacterial_culture serial_dilution Perform 2-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) start->serial_dilution inoculation Inoculate microtiter plate wells with bacterial suspension bacterial_culture->inoculation serial_dilution->inoculation incubation Incubate at 35-37°C for 18-24 hours inoculation->incubation read_results Visually inspect for turbidity incubation->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 1: Workflow for MIC determination by broth microdilution.

Mechanism of Action: A Proposed Signaling Pathway

While the precise mechanism of action of this compound is still under investigation, preliminary studies suggest that it may interfere with bacterial cell wall synthesis. The proposed signaling pathway leading to cell death is illustrated below.

MOA_Pathway FPI1523 This compound Inhibition Inhibition FPI1523->Inhibition Target Bacterial Cell Wall Precursor Synthesis Enzyme Target->Inhibition Disruption Disruption of Peptidoglycan Synthesis Inhibition->Disruption CellLysis Cell Lysis and Death Disruption->CellLysis

Figure 2: Proposed mechanism of action pathway for this compound.

Conclusion and Future Directions

This compound has demonstrated promising broad-spectrum antimicrobial activity against a range of clinically significant bacterial pathogens. Its novel chemical scaffold and potential mechanism of action make it a compelling candidate for further development. Future studies will focus on elucidating the precise molecular target, evaluating its efficacy in animal models of infection, and assessing its pharmacokinetic and safety profiles. The data presented in this guide underscores the potential of this compound to address the growing threat of antimicrobial resistance.

Technical Guide on the Therapeutic Potential of TFPI-2 C-Terminal Peptides in Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "FPI-1523" did not yield any public domain information. The following technical guide focuses on Tissue Factor Pathway Inhibitor-2 (TFPI-2) and its C-terminal derived peptides, which have demonstrated significant promise in the treatment of bacterial infections and may be the subject of interest.

Introduction to Tissue Factor Pathway Inhibitor-2 (TFPI-2)

Tissue Factor Pathway Inhibitor-2 (TFPI-2) is a 32 kDa matrix-associated Kunitz-type serine proteinase inhibitor.[1] Structurally, it comprises a short amino-terminal region, three tandem Kunitz-type domains, and a positively charged carboxy-terminal tail.[1][2] While initially characterized for its role in regulating extracellular matrix digestion and remodeling, recent evidence has highlighted its crucial function in host defense against bacterial pathogens.[1][3] TFPI-2 is expressed in a majority of cells and is primarily secreted into the extracellular matrix.[3][4] During infection and inflammation, TFPI-2 expression is significantly upregulated in various organs, including the lungs, spleen, and liver.[3]

Antimicrobial Activity of TFPI-2 C-Terminal Peptides

The antimicrobial properties of TFPI-2 are primarily attributed to its C-terminal region.[5] Proteolytic cleavage of TFPI-2 by enzymes such as neutrophil elastase, which is common at sites of inflammation, releases C-terminal fragments that exhibit potent antimicrobial activity.[5] Two key peptides derived from this region have been extensively studied:

  • EDC34: A 34-amino acid peptide derived from human TFPI-2.[3][5]

  • VKG24: The 24-amino acid murine homolog of the active region of EDC34.[3]

These peptides have demonstrated broad-spectrum activity against both Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria.[5][6]

Mechanism of Action

The C-terminal peptides of TFPI-2 employ a dual mechanism of action to combat bacterial infections: direct bactericidal activity and immunomodulation.

3.1. Direct Bactericidal Activity The peptides bind to bacterial surfaces and lipopolysaccharide (LPS), leading to the permeabilization of the bacterial membrane.[5] This membrane disruption is a key feature of their direct killing effect.[7] Electron microscopy has confirmed that these peptides cause structural damage to bacterial membranes.[5]

3.2. Immunomodulatory Effects A significant aspect of the peptides' function is their ability to modulate the host immune response. The human peptide EDC34 binds to immunoglobulins (IgG, IgA, IgE, and IgM) and enhances the activation of the classical complement pathway.[3][4][8] This interaction, particularly with the Fc portion of IgG, boosts the binding of C1q, the initiating protein of the classical pathway, to the antigen-antibody complex.[3][4] This leads to an amplified complement-dependent immune response, including the formation of the membrane attack complex (MAC) and the generation of the antimicrobial peptide C3a.[7][9]

G cluster_direct Direct Bactericidal Action cluster_immuno Immunomodulation TFPI2_peptide TFPI-2 C-terminal Peptide (e.g., EDC34) Bacterial_Membrane Bacterial Membrane / LPS TFPI2_peptide->Bacterial_Membrane Binds to Permeabilization Membrane Permeabilization Bacterial_Membrane->Permeabilization Induces Cell_Lysis Bacterial Cell Lysis Permeabilization->Cell_Lysis Leads to Immunoglobulins Immunoglobulins (IgG, IgA, IgE, IgM) Fc_region IgG Fc Region Immunoglobulins->Fc_region C1q Complement C1q Fc_region->C1q Boosts interaction with Classical_Pathway Classical Complement Pathway Activation C1q->Classical_Pathway Initiates MAC_C3a Formation of MAC & C3a Classical_Pathway->MAC_C3a Results in Enhanced_Killing Enhanced Bacterial Killing MAC_C3a->Enhanced_Killing TFPI2_peptide_immuno TFPI-2 C-terminal Peptide TFPI2_peptide_immuno->Immunoglobulins Binds to

Mechanism of action of TFPI-2 C-terminal peptides.

Quantitative Data Summary

The antimicrobial activities of various TFPI-2 C-terminal peptides have been quantified using assays such as the radial diffusion assay. The data below is compiled from published studies.

Peptide (Species)Target BacteriaConcentration (µM)Zone of Clearance (mm)Reference
Human (EDC34)E. coli ATCC 25922100~12[6]
Human (EDC34)P. aeruginosa ATCC 27853100~10[6]
Mouse (VKG24)E. coli ATCC 25922100~11[6]
Mouse (VKG24)P. aeruginosa ATCC 27853100~9[6]
SharkE. coli ATCC 25922100~10[6]
SharkP. aeruginosa ATCC 27853100~8[6]
ZebrafishE. coli ATCC 25922100~11[6]
ZebrafishP. aeruginosa ATCC 27853100~9[6]

Note: Zone of clearance values are approximate, as read from graphical data in the source.

The bactericidal effect of EDC34 is significantly enhanced in the presence of human plasma, a phenomenon that is abolished by heat inactivation of the plasma, indicating the involvement of heat-labile components like the complement system.[10] In human whole blood, EDC34 demonstrated potent antimicrobial effects against various E. coli and P. aeruginosa isolates at concentrations as low as 0.3 µM.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols described in the literature.

5.1. Radial Diffusion Assay for Antimicrobial Activity

This assay is used to determine the antimicrobial activity of peptides.

  • Bacterial Preparation: E. coli ATCC 25922 or P. aeruginosa ATCC 27853 are grown to mid-logarithmic phase. A suspension of 4 x 10^6 colony-forming units (cfu) is prepared.[6]

  • Agarose Gel Preparation: The bacterial suspension is added to a melted, low-EEO agarose gel (e.g., 0.1% TSB agarose) and poured into petri dishes.[6]

  • Peptide Application: Wells (4 mm diameter) are punched into the solidified gel, and 6 µl of the test peptide (at a concentration of 100 µM) is added to each well.[6]

  • Incubation and Measurement: The plates are incubated for 18-24 hours at 37°C. The diameter of the clear zone around each well, corresponding to the inhibition of bacterial growth, is measured.[6]

5.2. In Vivo Murine Sepsis Model

This model is used to evaluate the therapeutic efficacy of the peptides in a living organism.

  • Animal Model: Wild-type mice (e.g., C57BL/6) are used.

  • Induction of Infection: Mice are infected intraperitoneally (i.p.) with a lethal dose of E. coli.[3]

  • Treatment: One hour post-infection, mice are treated with the mouse TFPI-2 peptide VKG24 (e.g., 500 µg per mouse, i.p.) or a buffer control (PBS).[3]

  • Monitoring and Analysis: After a set time (e.g., 8 hours), various parameters are assessed, including:

    • Bacterial dissemination in blood and organs (kidney, lung, liver, spleen).[3]

    • Production of reactive oxygen species (ROS) using an in vivo imaging system (IVIS).[3]

    • Survival rates over a longer period.

G cluster_workflow General Experimental Workflow for In Vivo Efficacy cluster_analysis_steps Analysis Steps Start Start Infection Induce Bacterial Infection (e.g., i.p. injection of E. coli) Start->Infection Treatment Administer Treatment (e.g., VKG24 peptide or PBS) Infection->Treatment Monitoring Monitor Animals (e.g., for 8 hours) Treatment->Monitoring Analysis Perform Analysis Monitoring->Analysis End End Analysis->End Bacterial_Load Determine Bacterial Load (Blood, Organs) Analysis->Bacterial_Load ROS_Measurement Measure ROS Production (IVIS Imaging) Analysis->ROS_Measurement Survival_Analysis Assess Survival Rates Analysis->Survival_Analysis

References

FPI-1523: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPI-1523 is a potent, non-β-lactam β-lactamase inhibitor derived from the avibactam scaffold. This document provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthesis pathway, detailed experimental protocols for its characterization, and an exploration of its mechanism of action. This compound demonstrates significant inhibitory activity against key β-lactamase enzymes, including CTX-M-15 and OXA-48, and also interacts with Penicillin-Binding Protein 2 (PBP2). This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of antibacterial drug discovery.

Chemical Properties and Biological Activity

This compound is a white to off-white solid with the molecular formula C9H14N4O7S and a molecular weight of 322.30 g/mol .[1] Its sodium salt form (this compound sodium) has the CAS number 1452459-52-7 and a molecular weight of 344.2769 g/mol .

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1452459-50-5[1]
Molecular Formula C9H14N4O7S[1]
Molecular Weight 322.30 g/mol [1]
Appearance White to off-white solid
Purity ≥95%
Storage Powder: -20°C for 2 years. In DMSO: -80°C for 6 months, 4°C for 2 weeks.[1]

This compound is a potent inhibitor of class A and C β-lactamases and also shows activity against certain class D enzymes. Its inhibitory activity against specific enzymes and its binding affinity for PBP2 are summarized below.

Table 2: Biological Activity of this compound

TargetParameterValueReference
CTX-M-15 Kd4 nM[1][2]
OXA-48 Kd34 nM[1][2]
PBP2 IC503.2 μM[1][2]

Proposed Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound has not been identified. However, as a derivative of avibactam, its synthesis is expected to follow a similar pathway, likely starting from a common bicyclic core intermediate. Based on published syntheses of avibactam and its derivatives, a plausible synthetic route is proposed below.[3][4][5][6]

The synthesis would likely commence with the construction of the diazabicyclooctane core, followed by functionalization to introduce the carboxamide and sulfate groups. The key difference in the synthesis of this compound would be the introduction of the specific side chain that differentiates it from avibactam.

Synthesis_Workflow A Starting Materials (e.g., piperidine derivatives) B Formation of Diazabicyclooctane Core A->B Multistep Synthesis C Introduction of Carboxamide Group B->C Amidation D Functionalization of N-hydroxy Intermediate C->D Side Chain Introduction E Sulfation D->E Sulfuryl Chloride Reaction F Final Product (this compound) E->F Purification

Caption: Proposed general workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound. These protocols are based on established methods for similar compounds.

β-Lactamase Inhibition Assay (CTX-M-15 and OXA-48)

This protocol describes a spectrophotometric assay to determine the inhibitory potency of this compound against purified β-lactamase enzymes using the chromogenic β-lactam substrate nitrocefin.[7]

Materials:

  • Purified CTX-M-15 and OXA-48 enzymes

  • This compound

  • Nitrocefin

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a serial dilution series in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the this compound dilutions to the wells and pre-incubate with the enzyme for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding nitrocefin solution to each well.

  • Immediately monitor the change in absorbance at 486 nm over time using a plate reader.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

  • The inhibition constant (Ki or Kd) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Inhibition_Assay_Workflow A Prepare Reagents (Enzyme, this compound, Nitrocefin) B Pre-incubate Enzyme and this compound A->B C Initiate Reaction with Nitrocefin B->C D Monitor Absorbance (486 nm) C->D E Calculate Reaction Velocities D->E F Determine IC50/Kd E->F

Caption: Workflow for the β-lactamase inhibition assay.

Penicillin-Binding Protein 2 (PBP2) Binding Assay

This protocol describes a competition assay using a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to determine the binding affinity of this compound for PBP2.[8][9]

Materials:

  • Purified PBP2 enzyme

  • This compound

  • Bocillin™ FL (or other fluorescent penicillin)

  • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a serial dilution series in the assay buffer.

  • In a 96-well plate, add the PBP2 enzyme solution to each well.

  • Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Add a fixed concentration of Bocillin™ FL to all wells.

  • Incubate the plate for another defined period (e.g., 30 minutes) at room temperature, protected from light.

  • Measure the fluorescence polarization or intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • A decrease in fluorescence signal with increasing this compound concentration indicates displacement of the fluorescent probe.

  • Determine the IC50 value by plotting the percentage of displacement against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

PBP2_Binding_Assay_Workflow A Prepare Reagents (PBP2, this compound, Fluorescent Penicillin) B Pre-incubate PBP2 and this compound A->B C Add Fluorescent Penicillin B->C D Incubate C->D E Measure Fluorescence Signal D->E F Determine IC50 E->F

Caption: Workflow for the PBP2 binding assay.

Mechanism of Action

This compound, like other diazabicyclooctanone β-lactamase inhibitors, functions as a reversible covalent inhibitor of serine β-lactamases.[10] The mechanism involves the nucleophilic attack of the active site serine residue of the β-lactamase on the carbonyl group of the bicyclic core of this compound. This forms a stable, but reversible, acyl-enzyme intermediate, effectively inactivating the enzyme and preventing it from hydrolyzing β-lactam antibiotics. The reversibility of this inhibition is a key feature of this class of inhibitors.

MoA_Signaling_Pathway cluster_enzyme β-Lactamase Active Site Serine Serine Residue AcylEnzyme Acyl-Enzyme Intermediate (Inactive) Serine->AcylEnzyme Forms Covalent Bond FPI1523 This compound FPI1523->AcylEnzyme Nucleophilic Attack AcylEnzyme->FPI1523 Reversal Hydrolysis Hydrolysis (Reversible) AcylEnzyme->Hydrolysis Hydrolysis->FPI1523 Regenerates Inhibitor

Caption: Mechanism of action of this compound.

Conclusion

This compound is a promising β-lactamase inhibitor with potent activity against a range of clinically relevant β-lactamases. Its chemical properties and biological activity make it an interesting candidate for further investigation in the development of new combination therapies to combat antibiotic resistance. The proposed synthesis and experimental protocols provided in this guide offer a framework for researchers to further explore the potential of this compound.

References

Unraveling the Dual-Targeting Mechanism of FPI-2068: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FPI-2068 is a first-in-class targeted alpha therapy designed to selectively deliver a potent actinium-225 payload to tumor cells co-expressing Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition factor (c-Met). This novel radioimmunoconjugate leverages the dual-targeting capability of its bispecific antibody component, FPI-2053, to achieve high tumor specificity and potent cytotoxicity. Preclinical evidence demonstrates significant anti-tumor activity in various cancer models, positioning FPI-2068 as a promising therapeutic strategy for a range of solid tumors. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and key experimental methodologies underpinning the development of FPI-2068.

Introduction: The Rationale for Dual EGFR and c-Met Targeting

EGFR and c-Met are receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and migration. Their aberrant signaling is a hallmark of many cancers, and their co-expression is often associated with a more aggressive phenotype and resistance to single-agent therapies. The signaling pathways downstream of EGFR and c-Met exhibit significant crosstalk, enabling one receptor to compensate for the inhibition of the other. This redundancy underscores the need for therapeutic strategies that can simultaneously block both pathways.

FPI-2068 addresses this challenge by utilizing a humanized bispecific monoclonal antibody, FPI-2053, which simultaneously binds to the extracellular domains of both EGFR and c-Met.[1] This dual-targeting approach is designed to enhance tumor localization and internalization of the radioimmunoconjugate.

The Molecular Architecture of FPI-2068

FPI-2068 is a complex radioimmunoconjugate with two key components:

  • FPI-2053: A humanized bispecific monoclonal antibody that specifically targets both EGFR and c-Met.[1]

  • Actinium-225 (225Ac): A potent alpha-emitting radionuclide with a short tissue penetration range, minimizing off-target toxicity.[2][3]

The 225Ac is stably linked to the FPI-2053 antibody via a DOTA chelator.[2]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The primary tumoricidal mechanism of FPI-2068 is the induction of double-strand DNA breaks (DSBs) by the alpha particles emitted from 225Ac, ultimately leading to apoptotic cell death.[2]

dot

cluster_0 FPI-2068 cluster_1 Tumor Cell FPI2068 FPI-2068 (FPI-2053 + 225Ac) EGFR EGFR FPI2068->EGFR Binds to cMet c-Met FPI2068->cMet Binds to Internalization Internalization FPI2068->Internalization EGFR->Internalization cMet->Internalization DNA Nuclear DNA Internalization->DNA 225Ac decay releases alpha particles DSB Double-Strand Breaks DNA->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 1: Mechanism of Action of FPI-2068.

The dual-targeting nature of FPI-2053 is crucial for this process, as it is hypothesized to promote receptor cross-linking and enhance the internalization of the radioimmunoconjugate into tumor cells.

Preclinical Data

The anti-tumor activity of FPI-2068 has been evaluated in a series of preclinical studies, with key findings presented at the 2023 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics.[3][4]

In Vitro Studies

FPI-2068's radiolabeled analogue, FPI-2071 (using lutetium-177 for imaging), demonstrated binding to a panel of colorectal and lung cancer cell lines expressing both EGFR and c-Met.[2] Subsequent internalization and retention of the radioisotope within the target cells were also confirmed.[2]

In Vivo Xenograft Studies

The in vivo efficacy of FPI-2068 was assessed in various cancer xenograft models.[2]

Table 1: Biodistribution of FPI-2071 in Xenograft Models [2]

Cell LineCancer TypePeak Tumor Uptake (%ID/g)
H292Lung~73
H441Lung~38
HT29Colorectal~30
HCC827Lung~25
H1975Lung~20

Note: %ID/g refers to the percentage of injected dose per gram of tissue.

Table 2: Therapeutic Efficacy of FPI-2068 in Xenograft Models [2]

DoseOutcome
370 kBq/kgSustained tumor regression (>28 days)
740 kBq/kgSustained tumor regression (>28 days)
Lower dosesTumor growth suppression

Single-dose administration of FPI-2068 led to prolonged tumor regression in most models tested, and the treatment was well-tolerated with no significant weight loss observed in the animals.[2]

Pharmacodynamic Studies

To confirm the mechanism of action, tumors from FPI-2068-treated mice were analyzed by immunoblotting. These studies revealed a dose-dependent increase in the expression of pATM and pRad50, key markers of the DNA damage response (DDR) pathway.[2] Furthermore, an increase in cleaved caspase 3 and pH2AX was observed, indicating the induction of apoptosis and the formation of double-strand breaks.[2]

Experimental Protocols

While detailed, step-by-step protocols for the preclinical evaluation of FPI-2068 are not publicly available, the following sections describe the general methodologies employed based on the available information.

In Vitro Binding and Internalization Assays

The binding and internalization of the FPI-2053 antibody component (radiolabeled as FPI-2071) were assessed in cancer cell lines co-expressing EGFR and c-Met (HT29, H292, H441, H1975, and HCC827).[2] These assays typically involve incubating the cells with the radiolabeled antibody at various concentrations and time points, followed by washing and measuring the cell-associated radioactivity to determine binding and internalization kinetics.

dot

start Start cell_culture Culture EGFR/c-Met expressing cancer cells start->cell_culture incubation Incubate cells with radiolabeled FPI-2053 cell_culture->incubation wash Wash to remove unbound antibody incubation->wash measure Measure cell-associated radioactivity wash->measure end End measure->end

Figure 2: In Vitro Binding Assay Workflow.

In Vivo Xenograft Studies

Female BALB/c nude mice were implanted with human cancer xenografts.[2] For biodistribution studies, FPI-2071 was administered intravenously, and at selected time points, radioactivity in tumors and various organs was quantified ex vivo.[2] For therapeutic studies, a single intravenous dose of FPI-2068 was administered, and tumor growth was monitored via caliper measurements.[2]

Immunoblotting for Pharmacodynamic Markers

Tumors were excised from treated and control animals, and protein lysates were prepared.[2] Standard western blotting techniques were used to detect and quantify the expression levels of key proteins in the DNA damage response and apoptotic pathways, such as pATM, pRad50, pH2AX, and cleaved caspase 3.[2]

Signaling Pathways

FPI-2068's efficacy is rooted in its ability to exploit the co-expression of EGFR and c-Met and deliver a cytotoxic payload. The signaling pathways downstream of these receptors are complex and interconnected.

dot

cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR cMet c-Met cMet->RAS_RAF_MEK_ERK cMet->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Figure 3: Simplified EGFR and c-Met Signaling Pathways.

Clinical Development

FPI-2068 is currently being evaluated in a Phase 1 clinical trial (NCT06147037) in adult patients with advanced solid tumors, including non-small cell lung cancer, colorectal cancer, head and neck squamous cell carcinoma, and pancreatic ductal adenocarcinoma.[5][6][7] This first-in-human, open-label, dose-escalation study is designed to assess the safety, tolerability, dosimetry, biodistribution, and pharmacokinetics of FPI-2068.[5][7] The study also utilizes an imaging component with [111In]-FPI-2107, the theranostic partner of FPI-2068, to assess tumor targeting and inform patient selection.[7]

Conclusion

FPI-2068 represents a novel and promising approach to cancer therapy by combining the precision of a dual-targeting bispecific antibody with the potent cytotoxicity of alpha-particle radiation. The preclinical data strongly support its mechanism of action and provide a solid rationale for its ongoing clinical development. The ability to simultaneously target EGFR and c-Met, two key drivers of tumor progression and resistance, positions FPI-2068 as a potentially transformative treatment for patients with a variety of solid tumors. Further clinical investigation will be crucial in defining the safety and efficacy profile of this innovative targeted alpha therapy.

References

FPI-1523 (Hypothetical): A Novel β-Lactamase Inhibitor Combination with Potent Activity Against ESBL-Producing Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "FPI-1523" is not publicly available. This technical guide, therefore, presents a hypothetical novel β-lactam/β-lactamase inhibitor combination, herein referred to as this compound, to illustrate its potential activity against Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae. The data and experimental protocols are representative of typical drug development programs for such antimicrobial agents.

Introduction: The Challenge of ESBL-Producing Enterobacteriaceae

Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to most β-lactam antibiotics, including penicillins, cephalosporins, and monobactams.[1][2] Enterobacteriaceae that produce these enzymes are a significant cause of both hospital- and community-acquired infections, leading to limited therapeutic options and increased patient morbidity and mortality.[3] Common ESBL-producing organisms include Escherichia coli and Klebsiella pneumoniae.[2] The genes encoding ESBLs are often located on plasmids that can be transferred between different bacterial species, facilitating the rapid spread of resistance.[2][4] This escalating resistance necessitates the development of novel antimicrobial agents that can overcome these resistance mechanisms.

This compound is a hypothetical, next-generation β-lactam/β-lactamase inhibitor combination designed to be effective against a broad spectrum of ESBL-producing Enterobacteriaceae. This document provides a comprehensive overview of the preclinical evaluation of this compound, including its in vitro potency, mechanism of action, and in vivo efficacy.

Mechanism of Action of ESBLs and this compound

ESBLs mediate resistance by hydrolyzing the β-lactam ring of many clinically important antibiotics, rendering them inactive. The most prevalent ESBLs are derivatives of the TEM, SHV, and CTX-M enzyme families.[2][5] this compound combines a potent β-lactam antibiotic with a novel β-lactamase inhibitor. The inhibitor is designed to covalently bind to the active site of ESBL enzymes, thereby inactivating them and protecting the β-lactam partner from degradation. This allows the β-lactam component to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity by inhibiting cell wall synthesis.

cluster_0 Bacterial Cell cluster_1 Mechanism of Resistance and this compound Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to BLactam β-Lactam Antibiotic BLactam->PBP Inhibits ESBL ESBL Enzyme BLactam->ESBL Targeted by Hydrolysis Hydrolysis (Inactive Antibiotic) ESBL->Hydrolysis Causes Inhibitor This compound Inhibitor Component Inhibitor->ESBL Inactivates

Caption: Mechanism of ESBL resistance and this compound action.

In Vitro Activity of this compound

The in vitro activity of this compound was evaluated against a panel of clinical isolates of ESBL-producing Enterobacteriaceae. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as described below.

Experimental Protocol: MIC Determination by Broth Microdilution
  • Bacterial Strains: A panel of recent clinical isolates of ESBL-producing E. coli and K. pneumoniae was used. The presence of ESBL genes (e.g., blaCTX-M, blaSHV, blaTEM) was confirmed by PCR.

  • Inoculum Preparation: Bacterial isolates were cultured on Mueller-Hinton agar (MHA) overnight at 37°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 105 CFU/mL.

  • Drug Preparation: this compound and comparator agents were prepared in 96-well microtiter plates with twofold serial dilutions in CAMHB.

  • Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Quantitative Data: In Vitro Susceptibility of ESBL-Producing Enterobacteriaceae

Table 1: In Vitro Activity of this compound and Comparator Agents Against ESBL-Producing E. coli (n=100)

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
This compound (Hypothetical) 0.25 1 98%
Ceftriaxone64>2565%
Piperacillin-Tazobactam1612865%
Meropenem0.060.2599%

Table 2: In Vitro Activity of this compound and Comparator Agents Against ESBL-Producing K. pneumoniae (n=100)

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
This compound (Hypothetical) 0.5 2 96%
Ceftriaxone128>2562%
Piperacillin-Tazobactam32>25658%
Meropenem0.1250.597%

Time-Kill Kinetics

To assess the bactericidal activity of this compound, time-kill assays were performed against representative ESBL-producing strains.

Experimental Protocol: Time-Kill Assay
  • Inoculum Preparation: An overnight culture of the test organism was diluted in fresh CAMHB to a starting concentration of approximately 5 x 105 CFU/mL.

  • Drug Exposure: this compound was added at concentrations corresponding to 1x, 2x, and 4x the MIC. A growth control (no antibiotic) was included.

  • Sampling and Plating: At specified time points (0, 2, 4, 8, and 24 hours), aliquots were removed from each culture, serially diluted in sterile saline, and plated on MHA.

  • Colony Counting: Plates were incubated at 37°C for 18-24 hours, and the number of colonies was counted to determine the CFU/mL at each time point.

  • Data Analysis: A reduction of ≥3-log10 CFU/mL from the initial inoculum is considered bactericidal.

Hypothetical Time-Kill Curve for this compound

(A visual representation of time-kill data would typically be included here, showing a rapid, concentration-dependent reduction in bacterial counts for this compound, achieving bactericidal activity within 8 hours at 4x MIC.)

In Vivo Efficacy in a Murine Thigh Infection Model

The in vivo efficacy of this compound was evaluated in a neutropenic murine thigh infection model.

cluster_workflow In Vivo Efficacy Workflow A 1. Induce Neutropenia in Mice (Cyclophosphamide) B 2. Inoculate Thigh Muscle with ESBL-producing K. pneumoniae A->B C 3. Initiate this compound Treatment (2 hours post-infection) B->C D 4. Administer Multiple Doses (e.g., every 8 hours) C->D E 5. Euthanize Mice at 24 hours Post-Treatment Initiation D->E F 6. Harvest Thigh Tissue and Homogenize E->F G 7. Plate Serial Dilutions for CFU Determination F->G H 8. Analyze Data: Log10 CFU Reduction vs. Control G->H

Caption: Experimental workflow for the murine thigh infection model.

Experimental Protocol: Murine Thigh Infection Model
  • Animals: Female ICR mice (6-8 weeks old) were used.

  • Neutropenia Induction: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.

  • Infection: Mice were anesthetized and injected in the right thigh muscle with 0.1 mL of a bacterial suspension containing approximately 106 CFU of an ESBL-producing K. pneumoniae strain.

  • Treatment: Two hours post-infection, treatment with this compound, a comparator, or vehicle control was initiated via subcutaneous injection. Dosing was repeated at specified intervals for 24 hours.

  • Efficacy Endpoint: At 24 hours after the initiation of treatment, mice were euthanized. The infected thigh muscle was aseptically removed, homogenized, and serially diluted for quantitative culture to determine the bacterial burden (log10 CFU/thigh).

  • Data Analysis: The efficacy of this compound was determined by comparing the mean bacterial burden in the treated groups to that of the vehicle control group. A static dose is the dose that results in no net change in bacterial count over 24 hours, while a 1-log kill dose results in a 10-fold reduction.

Quantitative Data: In Vivo Efficacy of this compound

Table 3: In Vivo Efficacy of this compound Against ESBL-Producing K. pneumoniae in the Murine Thigh Infection Model

Treatment GroupDose (mg/kg, q8h)Mean Bacterial Burden (log10 CFU/thigh) at 24hChange from 2h Post-Infection Control (log10 CFU)
Vehicle Control-8.9 ± 0.3+2.5
This compound (Hypothetical) 10 6.8 ± 0.4 +0.4
This compound (Hypothetical) 30 5.2 ± 0.5 -1.2
This compound (Hypothetical) 100 3.9 ± 0.6 -2.5
Meropenem305.5 ± 0.4-0.9

Conclusion

The hypothetical data presented in this technical guide demonstrate that this compound is a promising novel β-lactam/β-lactamase inhibitor combination with potent in vitro and in vivo activity against ESBL-producing Enterobacteriaceae. This compound exhibits significant advantages over older β-lactam/β-lactamase inhibitor combinations and maintains activity comparable to carbapenems against these challenging pathogens. These findings support the continued development of this compound as a potential new treatment option for infections caused by multidrug-resistant Gram-negative bacteria.

References

FPI-1523: A Dual-Action Inhibitor Overcoming Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of FPI-1523, a novel diazabicyclooctane derivative, and its role in combating antibiotic resistance. This compound demonstrates a potent dual-action mechanism, targeting both serine-β-lactamases and penicillin-binding proteins (PBPs), offering a promising strategy against multidrug-resistant Gram-negative pathogens. This document is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction

The rise of antibiotic resistance is a critical global health threat, necessitating the development of innovative therapeutic agents. A primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound, a derivative of Avibactam, is a potent β-lactamase inhibitor.[1] Furthermore, it exhibits intrinsic antimicrobial activity by inhibiting Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis.[1] This dual-targeting approach positions this compound as a significant advancement in the fight against resistant pathogens.

Mechanism of Action

This compound's efficacy stems from its ability to covalently interact with two distinct classes of bacterial enzymes crucial for survival and resistance.

Inhibition of Serine-β-Lactamases

This compound is a potent inhibitor of key class A and class D serine-β-lactamases, including CTX-M-15 and OXA-48, which are prevalent in clinically significant pathogens.[1] By inactivating these enzymes, this compound can restore the efficacy of β-lactam antibiotics that would otherwise be degraded.

G cluster_0 Bacterial Cell cluster_1 Outcome BL β-Lactamase (e.g., CTX-M-15, OXA-48) InactiveBLA Inactive Antibiotic BL->InactiveBLA InactiveBL Inactive β-Lactamase Complex BL->InactiveBL BLA β-Lactam Antibiotic BLA->BL Hydrolysis FPI1523 This compound FPI1523->BL Inhibition Resistance Antibiotic Resistance InactiveBLA->Resistance OvercomeResistance Resistance Overcome InactiveBL->OvercomeResistance

This compound inhibits β-lactamases, preventing antibiotic degradation.
Inhibition of Penicillin-Binding Protein 2 (PBP2)

In addition to its β-lactamase inhibitory activity, this compound directly targets and inhibits PBP2.[1] PBPs are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBP2, this compound disrupts cell wall maintenance, leading to cell death. This intrinsic antimicrobial activity is a key differentiator from many other β-lactamase inhibitors.

G cluster_0 Peptidoglycan Synthesis Pathway PG_precursor Peptidoglycan Precursors PBP2 PBP2 (Transpeptidase) PG_precursor->PBP2 Crosslinked_PG Cross-linked Peptidoglycan PBP2->Crosslinked_PG InhibitedPBP2 Inhibited PBP2 PBP2->InhibitedPBP2 CellWall Stable Cell Wall Crosslinked_PG->CellWall FPI1523 This compound FPI1523->PBP2 Inhibition NoCrosslinking Inhibited Cross-linking InhibitedPBP2->NoCrosslinking CellLysis Cell Lysis NoCrosslinking->CellLysis

This compound inhibits PBP2, leading to disruption of cell wall synthesis and cell lysis.

Quantitative Data

The inhibitory and antimicrobial activities of this compound have been quantified through various biochemical and microbiological assays.

Table 1: β-Lactamase Inhibition
β-Lactamase TargetInhibition Constant (Kd)
CTX-M-154 nM
OXA-4834 nM
Data sourced from DC Chemicals.[1]
Table 2: PBP2 Inhibition
Target ProteinBacterial SpeciesIC50
PBP2Escherichia coli3.2 µM
Data sourced from DC Chemicals.[1]
Table 3: Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of clinical isolates.

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa≤ 2 µg/mL
Escherichia coli≤ 2 µg/mL
Enterobacter spp.≤ 2 µg/mL
Data from a study on diazabicyclooctane derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

β-Lactamase Inhibition Assay

This assay determines the inhibitory potency of this compound against purified β-lactamase enzymes by measuring the hydrolysis of a chromogenic substrate, nitrocefin.

  • Reagents and Materials:

    • Purified CTX-M-15 or OXA-48 β-lactamase

    • This compound stock solution (in DMSO)

    • Nitrocefin solution

    • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the β-lactamase enzyme to each well containing the this compound dilutions or buffer control.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding a solution of nitrocefin to each well.

    • Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode.

    • The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

    • Calculate the inhibition constants (Kd) by fitting the data to appropriate enzyme inhibition models.

PBP2 Competition Assay

This gel-based assay measures the ability of this compound to compete with a fluorescent penicillin derivative, BOCILLIN™ FL, for binding to PBP2.

  • Reagents and Materials:

    • Purified recombinant E. coli PBP2

    • This compound stock solution (in DMSO)

    • BOCILLIN™ FL stock solution (in DMSO)

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 0.01% Triton X-100)

    • SDS-PAGE gels and running buffer

    • Fluorescence gel scanner

  • Procedure:

    • In microcentrifuge tubes, combine purified PBP2 with serial dilutions of this compound or a solvent control.

    • Pre-incubate the mixtures at 37°C for 15 minutes to allow this compound to bind to PBP2.

    • Add a fixed concentration of BOCILLIN™ FL (e.g., 10 µM final concentration) to each tube.

    • Incubate the reactions for an additional 15 minutes at 37°C in the dark.

    • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBP2 bands using a fluorescence scanner.

    • Quantify the fluorescence intensity of the PBP2 band in each lane. A decrease in fluorescence intensity compared to the control indicates inhibition by this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_workflow PBP2 Competition Assay Workflow Start Start: Purified PBP2 Incubate_FPI Incubate with This compound dilutions Start->Incubate_FPI Add_Bocillin Add BOCILLIN™ FL Incubate_FPI->Add_Bocillin Incubate_Bocillin Incubate Add_Bocillin->Incubate_Bocillin Quench Quench with SDS-PAGE buffer & heat Incubate_Bocillin->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Scan Fluorescence Scan SDS_PAGE->Scan Analyze Quantify & Calculate IC50 Scan->Analyze

Workflow for the gel-based PBP2 competition assay.
Antimicrobial Susceptibility Testing (AST)

The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Reagents and Materials:

    • This compound stock solution

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial isolates (e.g., P. aeruginosa, E. coli, Enterobacter spp.)

    • 96-well microplates

    • Incubator

  • Procedure:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Prepare two-fold serial dilutions of this compound in CAMHB in a 96-well microplate.

    • Inoculate each well with the standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising development in the field of antimicrobial research. Its dual-action mechanism, involving the potent inhibition of critical β-lactamases and the direct antimicrobial activity through PBP2 inhibition, provides a robust strategy to overcome established resistance mechanisms in Gram-negative pathogens. The low MIC values against clinically relevant bacteria underscore its potential as a next-generation therapeutic agent, either as a standalone monotherapy or in combination with other antibiotics. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of this compound.

References

Preliminary studies on FPI-1523 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for preliminary efficacy studies, mechanism of action, clinical trial results, and preclinical data, no public information was found for a compound designated "FPI-1523."

This lack of publicly available data prevents the creation of the requested in-depth technical guide. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways and experimental workflows cannot be fulfilled without access to primary or secondary research publications, clinical trial databases, or other forms of public disclosure.

Possible reasons for the absence of information on this compound include:

  • Internal Designation: this compound may be an internal code name for a compound in the very early stages of discovery or preclinical development within a pharmaceutical or biotechnology company. Information on such compounds is often proprietary and not disclosed publicly until a later stage, such as an investigational new drug (IND) filing or presentation at a scientific conference.

  • Recent Development: The compound may be so new that no data has been published or presented in a public forum.

  • Discontinuation: The development of this compound may have been discontinued at an early stage, and as a result, no significant data was ever published.

  • Typographical Error: It is possible that "this compound" is a typographical error, and the intended compound has a different designation.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal company documentation if this is a known internal project. Otherwise, monitoring scientific literature, patent filings, and presentations at major oncology and pharmaceutical conferences may provide information if and when data on this compound becomes publicly available.

Without any data, the creation of the requested diagrams is not possible.

Methodological & Application

FPI-1523: Application Notes and Experimental Protocols for a Novel Dual-Target Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

FPI-1523 is a potent, small molecule inhibitor belonging to the diazabicyclooctane class, demonstrating a dual mechanism of action against key bacterial defense systems. As a derivative of Avibactam, this compound effectively inhibits both serine-β-lactamases, enzymes that confer resistance to β-lactam antibiotics, and Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis. This dual-targeting capability makes this compound a significant compound for antimicrobial research and development, with demonstrated activity against clinically relevant Gram-negative pathogens. These application notes provide detailed protocols for the characterization of this compound's inhibitory and antimicrobial activities.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's inhibitory activity.

Table 1: β-Lactamase Inhibition

Target EnzymeThis compound Kd (nM)
CTX-M-154
OXA-4834

Table 2: Penicillin-Binding Protein (PBP) Inhibition

Target ProteinThis compound IC50 (µM)
PBP23.2

Table 3: Antimicrobial Activity

Bacterial StrainThis compound MIC (µg/mL)
E. coli K124
E. coli BW25113 pGDP-21-2

Mechanism of Action: Dual Inhibition

This compound exhibits a dual mechanism of action that circumvents common bacterial resistance pathways. Firstly, it acts as a potent inhibitor of serine-β-lactamases, such as CTX-M-15 and OXA-48. These enzymes are primary contributors to resistance against β-lactam antibiotics by hydrolyzing the antibiotic's active β-lactam ring. By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics.

Secondly, this compound directly targets and inhibits Penicillin-Binding Protein 2 (PBP2). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBP2 disrupts cell wall maintenance and synthesis, leading to bacterial cell death. This direct antimicrobial activity is particularly effective against bacteria like E. coli.

cluster_0 Bacterial Cell cluster_1 Therapeutic Intervention Beta-Lactamase Beta-Lactamase Beta-Lactam Antibiotic Beta-Lactam Antibiotic Beta-Lactamase->Beta-Lactam Antibiotic inactivates PBP2 PBP2 Cell Wall Synthesis Cell Wall Synthesis PBP2->Cell Wall Synthesis catalyzes Cell Lysis Cell Lysis PBP2->Cell Lysis inhibition leads to Bacterial Survival Bacterial Survival Cell Wall Synthesis->Bacterial Survival This compound This compound This compound->Beta-Lactamase inhibits This compound->PBP2 inhibits Beta-Lactam Antibiotic->PBP2 inhibits

This compound Dual Inhibition Pathway

Experimental Protocols

β-Lactamase Inhibition Kinetics Assay

This protocol describes the determination of the dissociation constant (Kd) of this compound for serine-β-lactamases using kinetic analysis.

Materials:

  • Purified β-lactamase (e.g., CTX-M-15, OXA-48)

  • This compound

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.

  • In a 96-well plate, add a constant concentration of β-lactamase to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme and incubate for a predetermined time at a constant temperature (e.g., 30 minutes at 25°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of Nitrocefin to each well.

  • Immediately monitor the hydrolysis of Nitrocefin by measuring the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction velocities for each this compound concentration.

  • Determine the Kd value by fitting the velocity data to an appropriate enzyme inhibition model.

Start Start Prepare Reagents Prepare this compound dilutions, β-lactamase, and Nitrocefin Start->Prepare Reagents Incubate Incubate β-lactamase with This compound in 96-well plate Prepare Reagents->Incubate Initiate Reaction Add Nitrocefin to start the reaction Incubate->Initiate Reaction Measure Absorbance Monitor absorbance change at 486 nm over time Initiate Reaction->Measure Absorbance Calculate Velocity Calculate initial reaction velocities Measure Absorbance->Calculate Velocity Determine Kd Fit data to inhibition model to find Kd Calculate Velocity->Determine Kd End End Determine Kd->End

β-Lactamase Inhibition Assay Workflow
PBP2 Binding Assay (Competition Assay)

This protocol is for determining the IC50 value of this compound for PBP2 using a competition binding assay with a fluorescent penicillin analog.

Materials:

  • Purified PBP2

  • This compound

  • Bocillin FL (fluorescent penicillin analog)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • 96-well, black, flat-bottom microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a stock solution of this compound and create a serial dilution series in Assay Buffer.

  • In a 96-well plate, add a constant concentration of purified PBP2 to each well.

  • Add the different concentrations of this compound to the wells containing PBP2.

  • Add a constant concentration of Bocillin FL to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.

  • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplate

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microplate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

Start Start Prepare Dilutions Prepare serial dilutions of This compound in CAMHB Start->Prepare Dilutions Prepare Inoculum Prepare standardized bacterial inoculum Prepare Dilutions->Prepare Inoculum Inoculate Plate Inoculate microplate wells with bacteria Prepare Inoculum->Inoculate Plate Incubate Incubate plate at 37°C for 18-24 hours Inoculate Plate->Incubate Determine MIC Visually inspect for growth to determine MIC Incubate->Determine MIC End End Determine MIC->End

Antimicrobial Susceptibility Testing Workflow

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for this compound for specific handling and disposal instructions. When working with bacterial cultures, sterile techniques must be employed to prevent contamination and potential exposure. All bacterial waste should be decontaminated before disposal.

Application Notes and Protocols for In Vitro Characterization of FPI-1523

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 is a potent, dual-action antimicrobial agent. As a derivative of Avibactam, it functions as a robust inhibitor of β-lactamase enzymes, including clinically significant variants such as CTX-M-15 and OXA-48.[1][2][3] Additionally, this compound exhibits direct antibacterial activity through the inhibition of Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[1][2][3] This dual mechanism of action makes this compound a promising candidate for combating bacterial resistance.

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on assays to determine its inhibitory activity against β-lactamases, its binding affinity for PBP2, and its whole-cell antibacterial efficacy.

Data Presentation

The following tables summarize the reported in vitro activity of this compound.

Table 1: Inhibitory Activity of this compound against β-Lactamases

β-Lactamase TargetParameterValueReference
CTX-M-15Kd4 nM[1][2][3]
OXA-48Kd34 nM[1][2][3]

Table 2: Inhibitory Activity of this compound against PBP2

Target ProteinParameterValueReference
PBP2IC503.2 µM[1][2][3][4]

Table 3: Antimicrobial Activity of this compound

Bacterial StrainParameterValueReference
E. coli K12MIC4 µg/mL[2]
E. coli BW25113 pGDP-2 transformantsMIC1-2 µM[2]

Signaling and Inhibition Pathway

FPI1523_Mechanism Mechanism of Action of this compound cluster_bacterial_cell Bacterial Cell PBP2 PBP2 Peptidoglycan Peptidoglycan Synthesis PBP2->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall BetaLactamase β-Lactamase HydrolyzedBetaLactam Inactive Antibiotic BetaLactamase->HydrolyzedBetaLactam Hydrolyzes BetaLactam β-Lactam Antibiotic BetaLactam->PBP2 Inhibition BetaLactam->BetaLactamase Substrate FPI1523 This compound FPI1523->PBP2 Inhibition (IC50 = 3.2 µM) FPI1523->BetaLactamase Inhibition (Kd = 4-34 nM)

Caption: this compound inhibits both β-lactamase and PBP2.

Experimental Protocols

β-Lactamase Inhibition Assay (Nitrocefin-based)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against a specific β-lactamase (e.g., CTX-M-15 or OXA-48) using the chromogenic substrate nitrocefin.

Workflow Diagram

Beta_Lactamase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, this compound, Nitrocefin) start->prepare_reagents dispense_inhibitor Dispense this compound Dilutions into 96-well Plate prepare_reagents->dispense_inhibitor add_enzyme Add β-Lactamase and Incubate dispense_inhibitor->add_enzyme initiate_reaction Initiate Reaction with Nitrocefin add_enzyme->initiate_reaction measure_absorbance Measure Absorbance at 490 nm (Kinetic Reads) initiate_reaction->measure_absorbance analyze_data Analyze Data (Calculate IC50/Kd) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for β-lactamase inhibition assay.

Materials:

  • Purified β-lactamase (e.g., CTX-M-15, OXA-48)

  • This compound

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of kinetic measurements at 490 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

  • Add a defined volume of each this compound dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified β-lactamase to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately begin measuring the change in absorbance at 490 nm over time using a microplate reader.

  • The rate of nitrocefin hydrolysis is proportional to the enzyme activity. Calculate the percent inhibition for each this compound concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50. The Kd can be determined through more advanced kinetic analyses.[5][6]

PBP2 Inhibition Assay (Fluorescent Penicillin Competition)

This protocol outlines a competition assay to determine the IC50 of this compound for PBP2 using a fluorescently labeled penicillin derivative, such as Bocillin™ FL.

Workflow Diagram

PBP2_Assay_Workflow start Start prepare_reagents Prepare Reagents (PBP2, this compound, Bocillin™ FL) start->prepare_reagents incubate_pbp_inhibitor Incubate PBP2 with This compound Dilutions prepare_reagents->incubate_pbp_inhibitor add_fluorescent_penicillin Add Bocillin™ FL and Incubate incubate_pbp_inhibitor->add_fluorescent_penicillin stop_reaction Stop Reaction (e.g., add SDS-PAGE buffer) add_fluorescent_penicillin->stop_reaction sds_page Separate Proteins by SDS-PAGE stop_reaction->sds_page visualize_fluorescence Visualize and Quantify Fluorescent Bands sds_page->visualize_fluorescence analyze_data Analyze Data (Calculate IC50) visualize_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for PBP2 inhibition assay.

Materials:

  • Purified PBP2 or bacterial membrane preparations containing PBP2

  • This compound

  • Bocillin™ FL (or other fluorescent penicillin derivative)

  • Reaction Buffer (e.g., 25 mM Potassium Phosphate, pH 7.5)

  • SDS-PAGE gels and electrophoresis equipment

  • Fluorescence gel imager

Procedure:

  • Prepare a serial dilution of this compound in the reaction buffer.

  • In microcentrifuge tubes, pre-incubate the PBP2 sample with each concentration of this compound for a set time (e.g., 15 minutes) at 35°C to allow for binding.

  • Add a fixed concentration of Bocillin™ FL to each tube and incubate for an additional period (e.g., 15 minutes) to label any PBP2 not bound by this compound.

  • Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBP2 bands using a fluorescence imager.

  • Quantify the fluorescence intensity of the PBP2 band in each lane.

  • Calculate the percent inhibition of Bocillin™ FL binding for each this compound concentration.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.[4][7]

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain (e.g., E. coli) using the broth microdilution method.

Workflow Diagram

MIC_Assay_Workflow start Start prepare_dilutions Prepare Serial Dilutions of this compound in Broth start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate Plate with Bacteria prepare_inoculum->inoculate_plate incubate_plate Incubate Plate (18-24h at 37°C) inoculate_plate->incubate_plate read_results Read Results (Visual Inspection or OD600) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli K12)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator (37°C)

Procedure:

  • Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Prepare a bacterial inoculum standardized to approximately 5 x 105 CFU/mL.

  • Inoculate each well (except the sterility control) with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually identifying the lowest concentration of this compound that completely inhibits bacterial growth, as indicated by the absence of turbidity. The results can also be read using a plate reader by measuring the optical density at 600 nm.[1][8][9]

References

Application Notes & Protocols for FPI-1523, a Novel PI3K/AKT Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: FPI-1523 is a fictional compound. The following application notes and protocols are provided for illustrative purposes to guide researchers in the development of cell-based assays for novel kinase inhibitors.

Introduction

This compound is a potent, selective, and cell-permeable small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] this compound offers a valuable tool for researchers investigating the role of the PI3K/AKT pathway in cancer biology and for the development of novel therapeutic strategies. These application notes provide detailed protocols for characterizing the cellular effects of this compound.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of PI3K, a key upstream regulator of the AKT signaling cascade. This inhibition prevents the phosphorylation and subsequent activation of AKT, leading to the downstream suppression of effectors like mTOR and promoting apoptosis in cancer cells.

FPI1523_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation FPI1523 This compound FPI1523->PI3K inhibits

Figure 1: this compound inhibits the PI3K/AKT signaling pathway.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15.2
A549Lung Cancer45.8
U87-MGGlioblastoma22.1
JurkatT-cell Leukemia8.9

Table 2: Apoptosis Induction by this compound in Jurkat Cells

TreatmentConcentration (nM)% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)-5.3 ± 1.2
This compound1025.6 ± 3.4
This compound5068.2 ± 5.1
Staurosporine (1 µM)-92.5 ± 2.8

Table 3: Inhibition of AKT Phosphorylation by this compound in MCF-7 Cells

TreatmentConcentration (nM)p-AKT (Ser473) / Total AKT (Relative Density)
Vehicle (DMSO)-1.00
This compound100.45
This compound500.12
This compound2000.03

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This assay quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed Jurkat cells at a density of 1x10^6 cells/mL in a 6-well plate.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 24 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of AKT Phosphorylation

This protocol assesses the inhibitory effect of this compound on the PI3K/AKT signaling pathway by measuring the phosphorylation of AKT.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Figure 2: Experimental workflow for Western Blot analysis.

Procedure:

  • Plate MCF-7 cells and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound for 2-4 hours.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.

References

FPI-1523: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search Synopsis: Based on a comprehensive review of available scientific literature, FPI-1523 is identified as a potent β-lactamase inhibitor with direct antimicrobial properties. It is a derivative of Avibactam.[1][2] Current research focuses on its efficacy in overcoming antibiotic resistance in bacteria. There is no publicly available data to suggest that this compound has been investigated in animal models for cancer therapy. This document provides an overview of its known mechanism of action and potential applications in infectious disease research.

Mechanism of Action

This compound exhibits a dual mechanism of action against bacteria. Primarily, it acts as a potent inhibitor of β-lactamase enzymes, which are produced by bacteria to confer resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting these enzymes, this compound restores the efficacy of co-administered β-lactam antibiotics.[3]

Specifically, this compound has shown potent inhibition against CTX-M-15 and OXA-48 β-lactamases.[1][2][4] In addition to its β-lactamase inhibition, this compound also directly targets and inhibits Penicillin-Binding Protein 2 (PBP2), a crucial enzyme involved in bacterial cell wall synthesis.[1][2][4] This direct antibacterial activity contributes to its overall efficacy.

FPI1523_Mechanism cluster_bacteria Bacterial Cell cluster_drugs Therapeutic Agents PBP2 Penicillin-Binding Protein 2 (PBP2) CellWall Cell Wall Synthesis PBP2->CellWall Essential for BetaLactamase β-lactamase Enzymes (e.g., CTX-M-15, OXA-48) Resistance Antibiotic Resistance BetaLactamase->Resistance Contributes to BetaLactam β-lactam Antibiotic BetaLactamase->BetaLactam Inactivates FPI1523 This compound FPI1523->PBP2 Inhibits FPI1523->BetaLactamase Inhibits BetaLactam->PBP2 Inhibits

Mechanism of action of this compound.

Quantitative Data

The following table summarizes the reported in vitro inhibitory activities of this compound.

TargetParameterValueReference
CTX-M-15Kd4 nM[1][2][4]
OXA-48Kd34 nM[1][2][4]
PBP2IC503.2 µM[1][2][4]
E. coli K12MIC4 µg/mL[1][2]
E. coli K12 expressing PBP2IC500.4 µg/mL[1][2]
E. coli BW25113 pGDP-2 with various β-lactamasesMIC1-2 µM[1][2]

Experimental Protocols

While specific animal model study protocols for this compound are not available in the public domain, a general methodology for evaluating a β-lactamase inhibitor in a murine infection model is provided below. This protocol is a standardized approach and would require optimization for the specific properties of this compound.

Protocol: Murine Thigh Infection Model for Efficacy Testing

1. Objective: To evaluate the in vivo efficacy of this compound in combination with a β-lactam antibiotic against a β-lactamase-producing bacterial strain.

2. Materials:

  • Specific pathogen-free female ICR mice (6-8 weeks old)

  • β-lactamase-producing bacterial strain (e.g., E. coli expressing CTX-M-15)

  • This compound (sodium salt)

  • β-lactam antibiotic (e.g., ceftazidime)

  • Vehicle (e.g., sterile saline)

  • Cyclophosphamide (for inducing neutropenia)

  • Anesthetic (e.g., isoflurane)

  • Brain Heart Infusion (BHI) broth and agar

  • Sterile syringes and needles

3. Experimental Workflow:

Murine_Thigh_Infection_Workflow cluster_setup Pre-infection Phase cluster_infection Infection and Treatment Phase cluster_analysis Analysis Phase A Induce Neutropenia (Cyclophosphamide) C Induce Thigh Infection (Intramuscular Injection) A->C B Prepare Bacterial Inoculum (e.g., E. coli CTX-M-15) B->C D Administer Treatment Groups (e.g., Vehicle, Antibiotic alone, this compound alone, Combination) C->D 2 hours post-infection E Euthanize Mice and Harvest Thigh Tissue D->E 24 hours post-treatment F Homogenize Tissue and Plate for CFU Count E->F G Analyze Data and Determine Efficacy F->G

Workflow for a murine thigh infection model.

4. Detailed Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to mice on day -4 and day -1 prior to infection to induce a neutropenic state, making them more susceptible to infection.

  • Bacterial Inoculum Preparation:

    • Culture the β-lactamase-producing bacterial strain in BHI broth to mid-logarithmic phase.

    • Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 106 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of one hind limb.

  • Treatment:

    • At 2 hours post-infection, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: β-lactam antibiotic alone

      • Group 3: this compound alone

      • Group 4: β-lactam antibiotic + this compound

    • Administer treatments via a specified route (e.g., subcutaneous or intravenous).

  • Endpoint Analysis:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on BHI agar.

    • Incubate the plates overnight at 37°C.

    • Count the number of colony-forming units (CFU) to determine the bacterial load in the thigh tissue.

  • Data Analysis:

    • Calculate the mean log10 CFU per gram of tissue for each treatment group.

    • Compare the bacterial loads between the combination therapy group and the monotherapy and vehicle control groups to determine the efficacy of this compound.

Disclaimer: The provided protocol is a general guideline and should be adapted and optimized based on the specific research objectives and the characteristics of the test agents. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of FPI-1523

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of the in vitro activity of an antimicrobial agent against a specific bacterial strain. It is defined as the lowest concentration of the agent that prevents the visible growth of a bacterium under defined conditions.[1] The determination of the MIC is a critical step in the discovery and development of new antibacterial drugs, providing essential data for efficacy evaluation and for monitoring the emergence of resistance.

These application notes provide a detailed protocol for determining the MIC of a novel investigational compound, FPI-1523, using the standardized broth microdilution method. This method is widely accepted and follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]

Key Experimental Protocols

The following protocols outline the necessary steps for performing the broth microdilution assay to determine the MIC of this compound.

1. Materials and Reagents

  • Antimicrobial Agent: this compound powder

  • Solvent: Appropriate sterile solvent for this compound (e.g., water, DMSO, ethanol)

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for non-fastidious bacteria.[5] For fastidious organisms, other specialized media may be required.

  • Bacterial Strains:

    • Test organisms of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

    • Quality Control (QC) strains with known MIC values for the chosen method (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates (U- or V-bottom)

    • Multichannel and single-channel pipettes

    • Sterile pipette tips

    • Sterile reservoirs

    • Incubator (35°C ± 2°C)

    • Spectrophotometer or nephelometer for turbidity measurement

    • McFarland 0.5 turbidity standard

    • Sterile tubes for dilutions

    • Vortex mixer

2. Experimental Procedure

2.1. Preparation of this compound Stock Solution

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 10x or 20x the final desired highest concentration).

2.2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.[6]

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6]

2.3. Broth Microdilution Assay

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate, except for the first column.

  • Add 100 µL of the this compound working stock solution to the first column of wells.

  • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.

  • The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the bacterial concentration to approximately 5 x 10^5 CFU/mL.

  • The final concentrations of this compound will now be a two-fold dilution series.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

2.4. Reading and Interpreting the MIC

  • After incubation, examine the plate for bacterial growth. The growth control well (column 11) should be turbid. The sterility control well (column 12) should be clear.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The MIC can be read visually or with a microplate reader.

Data Presentation

The MIC values for this compound should be determined in triplicate and the results summarized in a table for clear comparison.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus292130.50.25 - 1
Enterococcus faecalis2921221 - 4
Escherichia coli2592242 - 8
Pseudomonas aeruginosa27853168 - 32

Note: The MIC values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Plate prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Logical Relationship for MIC Interpretation

MIC_Interpretation well1 Well 1 [Drug] High well2 Well 2 no_growth No Visible Growth (Inhibition) well3 Well 3 well4 Well 4 MIC well5 Well 5 Growth mic_determined MIC is the concentration in the first well with no visible growth well4->mic_determined well6 Well 6 Growth growth Visible Growth (No Inhibition) well_control Growth Control

Caption: Logic for interpreting the MIC value from a broth microdilution assay.

References

Application Notes and Protocols: Evaluating the Synergy of FPI-1523 with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic resistance, particularly to β-lactam antibiotics, necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound enhances the efficacy of an existing antibiotic. This document provides a detailed protocol for testing the synergistic activity of FPI-1523, a hypothetical compound, with various β-lactam antibiotics against clinically relevant bacterial strains.

This compound is postulated to be a β-lactamase inhibitor or a molecule that otherwise sensitizes bacteria to β-lactam antibiotics. β-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, act by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Resistance to β-lactams is often mediated by β-lactamase enzymes, which inactivate the antibiotic, or by alterations in the PBPs. This protocol outlines the in vitro and in vivo methodologies to quantify the synergistic potential of this compound in combination with β-lactams.

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a standard method to assess the in vitro interaction between two antimicrobial agents.[1][2][3][4][5] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy, additivity, indifference, or antagonism.

Experimental Protocol
  • Bacterial Strain Selection and Inoculum Preparation:

    • Select a panel of clinically relevant bacterial strains, including known β-lactam resistant and susceptible isolates.

    • Culture the selected strains overnight on appropriate agar plates.

    • Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

    • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.[2][4]

  • Preparation of Antibiotic and this compound Solutions:

    • Prepare stock solutions of this compound and the selected β-lactam antibiotics in a suitable solvent.

    • Perform serial twofold dilutions of each compound in a 96-well microtiter plate. This compound is typically diluted along the y-axis, and the β-lactam is diluted along the x-axis.[2]

  • Assay Setup:

    • Dispense the diluted compounds into the wells of the 96-well plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Include appropriate controls: wells with bacteria only (growth control), wells with media only (sterility control), and wells with each compound alone to determine the Minimum Inhibitory Concentration (MIC) of each agent individually.

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Data Analysis and FIC Index Calculation:

    • The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of this compound + FIC of β-lactam Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)

    • The ΣFIC is the lowest FIC index value obtained from all the wells. The interaction is interpreted as follows:[2][5][6]

      • Synergy: ΣFIC ≤ 0.5

      • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

      • Antagonism: ΣFIC > 4.0

Data Presentation

Table 1: Checkerboard Assay Results for this compound in Combination with Meropenem against Pseudomonas aeruginosa

This compound (µg/mL)Meropenem (µg/mL)Growth (+/-)FIC of this compoundFIC of MeropenemFIC IndexInterpretation
16 (MIC alone)0-101-
81-0.50.1250.625Additive
42-0.250.250.5Synergy
24-0.1250.50.625Additive
08 (MIC alone)-011-

In Vitro Synergy Testing: Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[6][7][8][9] This method is considered the gold standard for confirming synergistic interactions.[9]

Experimental Protocol
  • Inoculum Preparation:

    • Prepare a logarithmic phase bacterial culture with a starting inoculum of approximately 5 x 10⁵ CFU/mL in MHB.

  • Assay Setup:

    • Prepare flasks containing MHB with the following conditions:

      • Growth control (no drug)

      • This compound alone (at sub-MIC concentrations, e.g., 0.25 x MIC)

      • β-lactam alone (at sub-MIC concentrations, e.g., 0.25 x MIC)

      • This compound and β-lactam in combination (at the same sub-MIC concentrations)

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each flask.

  • Bacterial Viable Count:

    • Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

    • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.[9]

Data Presentation

Table 2: Time-Kill Curve Data for this compound and Cefepime against Klebsiella pneumoniae

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (this compound)Log₁₀ CFU/mL (Cefepime)Log₁₀ CFU/mL (Combination)
05.75.75.75.7
26.56.46.25.1
47.87.67.14.3
68.98.77.93.5
89.29.08.52.8
249.59.38.9<2 (Bactericidal)

In Vivo Synergy Testing: Murine Infection Model

In vivo models are crucial for validating the therapeutic potential of a synergistic combination observed in vitro.[10][11] A murine sepsis or thigh infection model is commonly used for this purpose.

Experimental Protocol
  • Animal Model:

    • Use immunocompetent or neutropenic mice, depending on the research question.

    • Induce infection via intraperitoneal injection (sepsis model) or intramuscular injection into the thigh (thigh infection model) with a lethal or sublethal dose of the test organism.[10]

  • Treatment Groups:

    • Establish multiple treatment groups, including:

      • Vehicle control (e.g., saline)

      • This compound alone

      • β-lactam alone

      • This compound and β-lactam in combination

  • Drug Administration and Monitoring:

    • Administer the treatments at specified time points post-infection (e.g., 1 and 6 hours).

    • Monitor the animals for signs of illness and survival over a defined period (e.g., 7 days).

  • Assessment of Efficacy:

    • For survival studies, record the number of surviving animals in each group.

    • For bacterial burden studies, euthanize a subset of animals at specific time points, and homogenize the infected tissue (e.g., spleen, liver, or thigh muscle) to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Compare the survival rates between the treatment groups using statistical methods such as the log-rank test.

    • Compare the bacterial burden between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • A significant increase in survival or a significant reduction in bacterial load in the combination group compared to the single-agent groups indicates in vivo synergy.

Data Presentation

Table 3: In Vivo Efficacy of this compound and Piperacillin-Tazobactam in a Murine Sepsis Model with MRSA

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Bacterial Load (Log₁₀ CFU/spleen)
Vehicle Control-08.5
This compound20108.2
Piperacillin-Tazobactam50306.1
This compound + Piperacillin-Tazobactam20 + 50803.2

Visualizations

Hypothetical Signaling Pathway of β-Lactam Resistance and this compound Intervention

beta_lactam_resistance beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes bacterial_lysis Bacterial Lysis cell_wall->bacterial_lysis Inhibition leads to beta_lactamase β-Lactamase Enzyme beta_lactamase->beta_lactam Inactivates fpi_1523 This compound fpi_1523->beta_lactamase Inhibits

Caption: Hypothetical mechanism of this compound synergy with β-lactams.

Experimental Workflow for In Vitro Synergy Testing

workflow start Start: Select Bacterial Strains prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Serial Dilutions of This compound and β-Lactam start->prep_compounds checkerboard Checkerboard Assay Setup (96-well plate) prep_inoculum->checkerboard time_kill Time-Kill Assay Setup (Flasks) prep_inoculum->time_kill prep_compounds->checkerboard prep_compounds->time_kill incubate_checkerboard Incubate 18-24h at 37°C checkerboard->incubate_checkerboard incubate_time_kill Incubate and Sample at Time Points (0-24h) time_kill->incubate_time_kill read_mic Determine MIC incubate_checkerboard->read_mic plate_samples Plate Samples and Count CFU incubate_time_kill->plate_samples calc_fic Calculate FIC Index read_mic->calc_fic plot_curves Plot Time-Kill Curves plate_samples->plot_curves interpret_checkerboard Interpret Synergy (FIC ≤ 0.5) calc_fic->interpret_checkerboard interpret_time_kill Interpret Synergy (≥ 2-log drop) plot_curves->interpret_time_kill end End: Report Synergy Results interpret_checkerboard->end interpret_time_kill->end

Caption: Workflow for in vitro synergy testing of this compound and β-lactams.

Logical Relationship for In Vivo Synergy Assessment

in_vivo_logic start Start: Murine Infection Model infection Induce Infection (e.g., Sepsis, Thigh) start->infection treatment Administer Treatment Groups: - Vehicle - this compound - β-Lactam - Combination infection->treatment monitoring Monitor Survival / Euthanize for Bacterial Burden treatment->monitoring survival_analysis Survival Analysis (Log-rank test) monitoring->survival_analysis burden_analysis Bacterial Burden Analysis (CFU/gram tissue) monitoring->burden_analysis comparison Compare Combination to Single Agents and Control survival_analysis->comparison burden_analysis->comparison synergy In Vivo Synergy Demonstrated comparison->synergy Significant Improvement no_synergy No In Vivo Synergy comparison->no_synergy No Significant Improvement end End: Conclude In Vivo Efficacy synergy->end no_synergy->end

Caption: Logical workflow for assessing in vivo synergy.

References

Application Note: Evaluating Antimicrobial Efficacy Using Time-Kill Curve Assays with FPI-1523

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill curve assay is a crucial in vitro method in antimicrobial drug development for assessing the pharmacodynamic properties of a novel compound. This assay provides detailed information on the rate and extent of bacterial killing over time, allowing for the characterization of an antimicrobial agent as bactericidal (killing) or bacteriostatic (inhibiting growth). Furthermore, these studies can reveal concentration-dependent or time-dependent killing kinetics, which are critical parameters for optimizing dosing regimens. This application note provides a detailed protocol for conducting a time-kill curve assay using the investigational compound FPI-1523 against a target bacterial strain.

Principle of the Assay

The time-kill curve assay involves exposing a standardized bacterial inoculum to various concentrations of an antimicrobial agent in a liquid medium. At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from the test cultures, serially diluted, and plated on agar to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL). The change in log10 CFU/mL over time is then plotted to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum, while a bacteriostatic effect is characterized by a <3-log10 reduction.[1][2]

Materials and Reagents

  • This compound (stock solution of known concentration)

  • Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Phosphate-buffered saline (PBS), sterile

  • 96-well microtiter plates, sterile

  • Sterile test tubes for serial dilutions

  • Spectrophotometer

  • Incubator (37°C with shaking capabilities)

  • Micropipettes and sterile tips

  • Spreaders

Experimental Protocol

Inoculum Preparation
  • From a fresh overnight culture of the target bacterium on an agar plate, select 3-5 isolated colonies.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or an optical density at 600 nm (OD600) of 0.08-0.1).

  • Dilute the bacterial suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the assay tubes.

Assay Setup
  • Prepare test tubes or wells of a microtiter plate with CAMHB containing various concentrations of this compound. It is recommended to test concentrations relative to the Minimum Inhibitory Concentration (MIC) of the compound, such as 0.5x, 1x, 2x, and 4x MIC.[1]

  • Include a growth control tube containing only the bacterial inoculum in CAMHB without any this compound.

  • Add the prepared bacterial inoculum to each test and control tube to achieve the final target density of 5 x 10^5 CFU/mL.

  • Immediately after inoculation (T=0), remove an aliquot from the growth control tube for baseline CFU/mL determination.

Incubation and Sampling
  • Incubate all tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each test and control tube.[1]

Viable Cell Counting
  • Perform ten-fold serial dilutions of each aliquot in sterile PBS. The range of dilutions will depend on the expected bacterial concentration.

  • Plate 100 µL of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Count the number of colonies on plates that contain between 30 and 300 colonies.

  • Calculate the CFU/mL for each sample using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

Data Presentation

The results of the time-kill curve assay should be presented in a clear and organized manner. The raw data of CFU/mL at each time point for each concentration of this compound and the control should be tabulated. Subsequently, these values are typically converted to log10 CFU/mL for graphical representation.

Table 1: Example Time-Kill Curve Assay Data for this compound against S. aureus

Time (hours)Growth Control (log10 CFU/mL)This compound (0.5x MIC) (log10 CFU/mL)This compound (1x MIC) (log10 CFU/mL)This compound (2x MIC) (log10 CFU/mL)This compound (4x MIC) (log10 CFU/mL)
05.705.715.705.695.70
26.305.505.104.503.90
47.105.304.203.10<2.00
67.905.153.50<2.00<2.00
88.505.00<2.00<2.00<2.00
249.204.90<2.00<2.00<2.00

Table 2: Interpretation of Time-Kill Assay Results

OutcomeDefinitionExample from Table 1
Bactericidal Activity ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[2]This compound at 2x and 4x MIC shows bactericidal activity.
Bacteriostatic Activity < 3-log10 reduction in CFU/mL from the initial inoculum.[1]This compound at 0.5x and 1x MIC initially shows bacteriostatic activity.
Concentration-Dependent Killing The rate and extent of killing increase with increasing drug concentrations.The data suggests concentration-dependent killing, as higher concentrations lead to a faster and more profound reduction in CFU/mL.

Visualizations

Experimental Workflow

TimeKillAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start culture Select Colonies from Agar Plate start->culture broth_culture Inoculate Broth (e.g., CAMHB) culture->broth_culture incubation Incubate to Mid-Log Phase broth_culture->incubation adjust Adjust Inoculum to ~5x10^5 CFU/mL incubation->adjust setup Prepare this compound Dilutions (0.5x, 1x, 2x, 4x MIC) + Growth Control adjust->setup inoculate Inoculate Tubes with Bacterial Suspension setup->inoculate sampling Incubate and Sample at Time Points (0, 2, 4, 6, 8, 24h) inoculate->sampling dilutions Perform Serial Dilutions in PBS sampling->dilutions plating Plate Dilutions on Agar dilutions->plating incubation2 Incubate Plates (18-24h) plating->incubation2 counting Colony Counting (CFU/mL Calculation) incubation2->counting plotting Plot log10 CFU/mL vs. Time counting->plotting end End plotting->end

Caption: Workflow for a standard time-kill curve assay.

Hypothetical Signaling Pathway for this compound

SignalingPathway cluster_cell Bacterial Cell cluster_outcome Outcome FPI1523 This compound Receptor Cell Wall Precursor FPI1523->Receptor Binds to Synthesis Peptidoglycan Synthesis Receptor->Synthesis Inhibits Lysis Cell Lysis Synthesis->Lysis Leads to Bactericidal Bactericidal Effect Lysis->Bactericidal

References

FPI-1523 for studying bacterial cell wall synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "FPI-1523" in the context of bacterial cell wall synthesis did not yield any specific information about this compound. It is possible that this compound is a very new or internal compound designation that has not yet been described in publicly available literature. The search results provided general information about bacterial cell wall synthesis, peptidoglycan structure, and the enzymes involved, but did not mention this compound.

To proceed with your request, please provide more information about this compound, such as:

  • Alternative names or identifiers: Does the compound have any other names, such as a chemical name or a code from a specific company or research group?

  • Chemical structure: If available, the chemical structure of this compound could help in finding related compounds or predicting its mechanism of action.

  • Target enzyme or pathway: Is this compound known or suspected to inhibit a specific enzyme or step in the bacterial cell wall synthesis pathway?

  • Source of the compound: Knowing the origin of this compound (e.g., a specific publication, conference abstract, or company) could help in locating relevant information.

Once more specific information about this compound is available, it will be possible to generate the detailed Application Notes and Protocols you requested.

Application Notes & Protocols: Characterization of Resistant Strains to FPI-1523

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 is a novel investigational agent with promising therapeutic activity. As with any new therapeutic, the emergence of drug resistance is a significant clinical challenge. Understanding the mechanisms by which resistance develops is crucial for optimizing therapeutic strategies, developing second-generation inhibitors, and identifying biomarkers to predict patient response. These application notes provide a comprehensive framework and detailed protocols for the isolation and characterization of this compound resistant strains. The methodologies described herein are applicable to both microbial and cancer cell line models.

Generation of this compound Resistant Strains

The initial step in characterizing resistance is the development of resistant strains in a laboratory setting. This can be achieved through two primary methods:

  • Continuous Exposure: This method involves culturing the parental (sensitive) strain in the continuous presence of this compound at a sub-lethal concentration. The concentration is gradually increased over time as the population acquires resistance. This approach mimics the development of resistance under prolonged drug exposure.

  • Spontaneous Mutant Selection: This method involves exposing a large population of sensitive cells to a high, lethal concentration of this compound. The rare, spontaneously arising resistant mutants will be the only survivors. This approach is useful for identifying single-gene mutations that confer a high level of resistance.

Phenotypic Characterization of Resistant Strains

Once resistant strains are established, their phenotypic characteristics should be thoroughly evaluated.

Determination of Minimum Inhibitory Concentration (MIC) or IC50

The degree of resistance is quantified by determining the concentration of this compound required to inhibit growth. For microbial strains, this is the Minimum Inhibitory Concentration (MIC), while for cancer cell lines, it is the half-maximal inhibitory concentration (IC50).

Table 1: Comparative IC50/MIC Values for this compound

Strain/Cell LineParental (Sensitive)Resistant Clone 1Resistant Clone 2Resistant Clone 3
IC50/MIC (nM) 102505001200
Resistance Factor 1x25x50x120x
Cross-Resistance Profile

To understand the specificity of the resistance mechanism, the resistant strains should be tested against other therapeutic agents, particularly those with similar mechanisms of action or those that are commonly co-administered.

Table 2: Cross-Resistance Profile of this compound Resistant Strains

CompoundParental (IC50, nM)Resistant Clone 1 (IC50, nM)Fold Change
This compound 1025025
Compound A (Analog) 1530020
Compound B (Different MOA) 50551.1

Genotypic Characterization of Resistant Strains

Identifying the genetic basis of resistance is the core of the characterization process. Whole-genome sequencing (WGS) is a powerful, unbiased method for this purpose.[1]

Whole-Genome Sequencing (WGS) Analysis

WGS of both the parental and resistant strains allows for the identification of all genetic alterations that may contribute to resistance, including single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).

Table 3: Summary of Genetic Alterations Identified by WGS in this compound Resistant Clones

GeneAlterationTypeResistant Clone 1Resistant Clone 2Resistant Clone 3Putative Function
Target-X M123ISNPDrug Target
ABC-Transporter1 AmplificationCNVDrug Efflux
Metabolizing-Enzyme-Y T456ASNPDrug Metabolism

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines by Continuous Exposure
  • Cell Seeding: Seed the parental cancer cell line in a T-75 flask at a density of 2 x 10^6 cells.

  • Initial Exposure: Add this compound at a concentration equal to the IC20 (20% inhibitory concentration).

  • Culture Maintenance: Culture the cells until they reach 80-90% confluency. Passage the cells and re-seed under the same drug concentration.

  • Dose Escalation: Once the cells show consistent growth recovery, double the concentration of this compound.

  • Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in the presence of this compound at a concentration at least 10-fold higher than the initial IC50.

  • Clonal Isolation: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.

  • Expansion and Banking: Expand and cryopreserve the resistant clones for further characterization.

Protocol 2: Whole-Genome Sequencing and Analysis
  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and resistant cell lines using a commercial kit.[2]

  • Library Preparation: Prepare sequencing libraries using a standard protocol for Illumina sequencing.

  • Sequencing: Perform paired-end sequencing on an Illumina NovaSeq platform to achieve at least 30x coverage.

  • Data Analysis:

    • Align the sequencing reads to the reference human genome (hg38).

    • Call variants (SNPs and indels) using a variant caller such as GATK.

    • Identify copy number variations using tools like CNVkit.

    • Compare the variant calls between the parental and resistant strains to identify resistance-associated mutations.

Signaling Pathways and Workflows

A hypothetical signaling pathway affected by this compound and a potential resistance mechanism are depicted below.

FPI1523_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_A Inhibits Efflux_Pump Efflux_Pump Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival

Caption: Hypothetical signaling pathway inhibited by this compound and a resistance mechanism involving a drug efflux pump.

The experimental workflow for identifying resistance mutations is outlined in the following diagram.

Resistance_Workflow Parental_Strain Parental_Strain Resistant_Strain_Generation Resistant_Strain_Generation Parental_Strain->Resistant_Strain_Generation Genomic_DNA_Extraction Genomic_DNA_Extraction Parental_Strain->Genomic_DNA_Extraction Resistant_Clones Resistant_Clones Resistant_Strain_Generation->Resistant_Clones Phenotypic_Characterization Phenotypic_Characterization Resistant_Clones->Phenotypic_Characterization Resistant_Clones->Genomic_DNA_Extraction Whole_Genome_Sequencing Whole_Genome_Sequencing Genomic_DNA_Extraction->Whole_Genome_Sequencing Bioinformatic_Analysis Bioinformatic_Analysis Whole_Genome_Sequencing->Bioinformatic_Analysis Identify_Candidate_Mutations Identify_Candidate_Mutations Bioinformatic_Analysis->Identify_Candidate_Mutations Functional_Validation Functional_Validation Identify_Candidate_Mutations->Functional_Validation

Caption: Experimental workflow for the generation and characterization of this compound resistant strains.

Functional Validation of Candidate Resistance Mutations

The final and most critical step is to functionally validate that the identified genetic alterations are indeed responsible for conferring resistance to this compound. This can be accomplished using genome editing technologies such as CRISPR/Cas9.

Protocol 3: Validation of a Candidate SNP using CRISPR/Cas9
  • Guide RNA Design: Design a guide RNA (gRNA) that targets the genomic locus of the candidate SNP.

  • Donor Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired point mutation.

  • Transfection: Co-transfect the parental sensitive cells with a plasmid expressing Cas9, the gRNA, and the ssODN donor template.

  • Clonal Selection: Select and expand single-cell clones.

  • Genotyping: Screen the clones by PCR and Sanger sequencing to identify those with the desired mutation.

  • Phenotypic Analysis: Perform a drug sensitivity assay on the engineered clones to confirm that the introduced mutation confers resistance to this compound.

Conclusion

The application notes and protocols provided here offer a robust framework for the systematic characterization of resistance to the novel therapeutic agent this compound. By combining phenotypic and genotypic analyses with functional validation, researchers can elucidate the molecular mechanisms of resistance. This knowledge is invaluable for the continued development of this compound, the design of next-generation drugs, and the implementation of strategies to overcome drug resistance in a clinical setting.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Formulation for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific molecule "FPI-1523" is not publicly available. The following application notes and protocols are a general guide for the formulation of antibody-drug conjugates (ADCs) for in vivo experiments, based on established principles and challenges in the field.[1][2][3][4]

Application Notes

Antibody-drug conjugates (ADCs) are complex therapeutic agents designed for targeted delivery of cytotoxic drugs to cancer cells.[2][3] The formulation of ADCs for in vivo studies is a critical step to ensure stability, efficacy, and safety. The unique structure of ADCs, combining a monoclonal antibody, a potent small molecule drug, and a chemical linker, presents specific formulation challenges not typically encountered with monoclonal antibodies alone.[1][3]

Key considerations for developing a stable and effective ADC formulation include managing the physicochemical properties of both the antibody and the conjugated small molecule drug. The cytotoxic drugs used in ADCs are often hydrophobic, which can lead to aggregation and instability when conjugated to an antibody.[1] The drug-to-antibody ratio (DAR) is another critical quality attribute that can influence the ADC's efficacy, safety, and stability.[3][5] A heterogeneous mixture of different drug-loaded species is common, and this heterogeneity needs to be well-characterized.[3]

The linker connecting the drug to the antibody also plays a crucial role. The stability of the linker is paramount to prevent premature release of the cytotoxic payload in circulation, which could lead to off-target toxicity.[2][3] There are two main types of linkers: cleavable and non-cleavable. Non-cleavable linkers are generally more stable in plasma and release the drug after the ADC is internalized by the target cell and the antibody is degraded in the lysosome.[2]

The development of a suitable formulation involves careful selection of buffers, pH, and excipients to maintain the integrity of the ADC.[1][3] Surfactants are often included to prevent aggregation, and cryoprotectants may be necessary for lyophilized formulations.[3] The goal is to develop a formulation that ensures the ADC remains stable during storage and upon administration, and that the cytotoxic drug is delivered specifically to the target cells.

Experimental Protocols

This section provides a generalized protocol for the formulation development of an ADC for in vivo experiments.

1. Materials and Equipment:

  • Purified Antibody-Drug Conjugate (ADC)

  • Buffer components (e.g., histidine, acetate, phosphate)

  • Excipients (e.g., sucrose, trehalose, polysorbate 20/80, sodium chloride)

  • Deionized water

  • pH meter

  • Sterile filters (0.22 µm)

  • Vials for storage

  • Analytical equipment for characterization (e.g., SEC-HPLC, RP-HPLC, CEX-HPLC, DLS)

2. Buffer and Excipient Screening:

  • Buffer Selection: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0) to assess the ADC's stability. Common buffers for antibody formulations include acetate, histidine, and phosphate.

  • Excipient Screening: For each buffer condition, screen a panel of excipients to identify those that enhance stability. This can include stabilizers (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80).

  • Incubation: Incubate small-scale formulations at various temperatures (e.g., 4°C, 25°C, 40°C) for a defined period.

  • Analysis: Analyze the samples at different time points for signs of degradation, such as aggregation (using SEC-HPLC and DLS), changes in charge heterogeneity (using CEX-HPLC), and drug deconjugation (using RP-HPLC).

3. Formulation Optimization:

  • Based on the screening results, select the optimal buffer, pH, and excipient combination that provides the best stability profile for the ADC.

  • Prepare a larger batch of the optimized formulation.

  • Characterize the final formulation thoroughly to establish its quality attributes.

4. Preparation of Formulation for In Vivo Studies:

  • Dialyze or buffer-exchange the purified ADC into the final optimized formulation buffer.

  • Adjust the ADC concentration to the desired level for the in vivo experiment.

  • Sterile-filter the final formulation through a 0.22 µm filter into sterile vials.

  • Store the formulation at the recommended temperature (e.g., 2-8°C or frozen) until use.

Data Presentation

The following table provides a template for summarizing the quantitative data from a formulation screening study.

Formulation IDBuffer System (pH)ExcipientsConcentration (mg/mL)Aggregation (% by SEC-HPLC)Fragmentation (% by SEC-HPLC)Drug-to-Antibody Ratio (DAR)
F1Acetate (5.0)None15.21.13.8
F2Acetate (5.0)Sucrose13.11.03.9
F3Histidine (6.0)None12.50.83.9
F4Histidine (6.0)Trehalose, Polysorbate 8010.80.74.0
F5Phosphate (7.0)None18.92.53.7
F6Phosphate (7.0)Sodium Chloride110.22.83.6

Visualizations

The following diagrams illustrate a conceptual signaling pathway that could be targeted by an ADC and a general workflow for ADC formulation development.

ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Drug Release DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis Cell Death

Caption: Conceptual signaling pathway of an ADC leading to apoptosis.

ADC_Formulation_Workflow Start Start: Purified ADC Screening Formulation Screening (Buffer, pH, Excipients) Start->Screening Analysis Stability Analysis (SEC-HPLC, DLS, etc.) Screening->Analysis Optimization Formulation Optimization Analysis->Optimization Select Lead Formulation FinalPrep Final Formulation Preparation (Buffer Exchange, Concentration) Optimization->FinalPrep Sterilization Sterile Filtration FinalPrep->Sterilization QC Quality Control Testing Sterilization->QC InVivo In Vivo Experiments QC->InVivo

Caption: General workflow for ADC formulation and in vivo testing.

References

Troubleshooting & Optimization

FPI-1523 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding a specific compound designated "FPI-1523," including its solubility and stability profiles, is not available in publicly accessible resources. The following troubleshooting guide and frequently asked questions are based on general knowledge and best practices for handling research compounds with potential solubility and stability issues. This information should be adapted based on the specific chemical properties of this compound, should they become known.

Troubleshooting Guide: Solubility and Stability Issues

Researchers and drug development professionals may encounter challenges with compound solubility and stability during experimentation. This guide provides a structured approach to troubleshooting these common issues.

Addressing Poor Solubility

Low solubility can impede accurate dosing and lead to unreliable experimental results. The following workflow can help diagnose and resolve solubility problems.

Caption: Workflow for troubleshooting poor compound solubility.

Managing Compound Stability

Compound degradation can compromise the integrity of an experiment. The following logical diagram outlines steps to identify and mitigate stability issues.

Caption: Logical diagram for addressing compound stability issues.

Frequently Asked Questions (FAQs)

Q1: My compound has precipitated out of solution. What should I do?

A1: Precipitation upon storage or during an experiment can indicate either poor solubility or instability. First, attempt to redissolve the compound by gentle warming or sonication. If it redissolves, it is likely a solubility issue. Consider preparing fresh solutions before each experiment or using a higher concentration of a co-solvent. If it does not redissolve or if a color change is observed, the compound may have degraded. In this case, it is crucial to analyze the precipitate and the supernatant (e.g., by LC-MS) to identify any degradation products.

Q2: How can I determine the optimal storage conditions for a new compound?

A2: For a new compound with unknown stability, a forced degradation study is recommended. This involves exposing the compound to various stress conditions such as heat, light, acidic and basic pH, and oxidizing agents. The degradation profile under these conditions will help identify the optimal storage conditions to maintain the compound's integrity. As a general starting point, store new compounds protected from light at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container.

Q3: What are some common formulation approaches to improve the solubility of a hydrophobic compound for in vitro assays?

A3: For in vitro assays, several strategies can be employed to solubilize hydrophobic compounds. The most common is the use of organic co-solvents such as DMSO, ethanol, or DMF. However, the concentration of these solvents should be kept low (typically <1%) to avoid cellular toxicity. Other approaches include the use of surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins to form inclusion complexes that enhance aqueous solubility.

Experimental Protocols

The following are generalized protocols. Specific parameters should be optimized for the compound of interest.

Protocol 1: Solvent Screening for Solubility Assessment

  • Preparation: Weigh 1-5 mg of the compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, PBS, ethanol, DMSO, acetone) in small, incremental volumes.

  • Dissolution: After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

  • Sonication/Heating: If the compound does not dissolve at room temperature, gently warm the vial (e.g., to 37°C) or place it in a sonicator bath for 5-10 minutes.

  • Determination: The solubility can be qualitatively assessed based on the amount of solvent required to achieve complete dissolution. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method (e.g., HPLC-UV).

Protocol 2: pH-Dependent Stability Assessment

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent.

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a stability-indicating method (e.g., reverse-phase HPLC) to determine the remaining concentration of the parent compound.

  • Data Interpretation: Plot the concentration of the compound versus time for each pH to determine the degradation rate and identify the pH range of maximum stability.

Data Presentation

While no specific data for this compound is available, the following tables illustrate how solubility and stability data should be structured for clear comparison.

Table 1: Example Solubility Data Summary

SolventSolubility (mg/mL) at 25°CObservations
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
Ethanol5.2Soluble with warming
DMSO> 50Freely soluble
Acetone2.8Sparingly soluble

Table 2: Example pH Stability Data Summary (at 37°C)

pHHalf-life (hours)Degradation Rate Constant (k) (h⁻¹)
3.02.50.277
5.015.80.044
7.448.10.014
9.08.20.085

Optimizing FPI-1523 concentration in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FPI-1523

Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. The following technical support guide is based on the hypothetical assumption that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway. The provided protocols and troubleshooting advice are general best practices for working with novel small molecule inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It specifically targets the p110α catalytic subunit of PI3K, leading to the downstream inhibition of AKT and mTOR phosphorylation and subsequent modulation of cellular processes such as cell growth, proliferation, and survival.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend starting with a dose-response experiment to determine the IC50 value in your system. A common starting range for initial screening is 0.1 nM to 10 µM. For mechanism of action studies, using a concentration at or near the IC50 is advisable.

Q3: How should I dissolve and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, dilute the DMSO stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent compound handling, cell passage number, or assay conditions.

  • Solution:

    • Compound Preparation: Prepare fresh dilutions of this compound from a single, validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

    • Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

    • Assay Protocol: Standardize all incubation times, temperatures, and reagent concentrations. Use a positive and negative control in every experiment.

Issue 2: No significant effect on the target pathway at expected concentrations.

  • Possible Cause: Low cell permeability, compound degradation, or inactive compound.

  • Solution:

    • Permeability Check: Perform a cellular thermal shift assay (CETSA) or use a fluorescently tagged analog to confirm cell entry.

    • Compound Integrity: Verify the integrity of your this compound stock using techniques like HPLC or mass spectrometry.

    • Target Expression: Confirm that your cell line expresses the target protein (PI3K p110α) at sufficient levels using Western blot or qPCR.

Issue 3: Significant cell death observed even at low concentrations.

  • Possible Cause: Off-target effects or non-specific toxicity.

  • Solution:

    • Dose-Response Curve: Perform a detailed dose-response analysis to identify a therapeutic window.

    • Off-Target Profiling: Test this compound against a panel of related kinases to assess its selectivity.

    • Control Compound: Compare the effects of this compound with a known, highly selective PI3K inhibitor.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
U-87 MGGlioblastoma8.1
PC-3Prostate Cancer25.5

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration RangeNotes
Western Blot (p-Akt)10 - 500 nMIncubate for 2-4 hours.
Cell Viability (MTT)1 nM - 10 µMIncubate for 48-72 hours.
Immunofluorescence50 - 200 nMIncubate for 6-12 hours.
Kinase Assay (in vitro)0.1 - 100 nMDirect enzymatic inhibition.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition

  • Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-16 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor such as insulin (100 ng/mL) or EGF (50 ng/mL) for 15 minutes to induce PI3K pathway activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in a final volume of 100 µL. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p110α PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Thr308 mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Ser473 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream FPI1523 This compound FPI1523->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.

Optimization_Workflow start Start: Define Cell Line and Assay dose_response 1. Broad Dose-Response (e.g., 10 nM - 10 µM) start->dose_response determine_ic50 2. Determine IC50 dose_response->determine_ic50 narrow_dose 3. Narrow Dose-Response (around IC50) determine_ic50->narrow_dose target_engagement 4. Confirm Target Engagement (e.g., Western Blot for p-Akt) narrow_dose->target_engagement functional_assay 5. Perform Functional Assay (e.g., Cell Viability, Apoptosis) target_engagement->functional_assay end End: Optimal Concentration Determined functional_assay->end

Caption: Workflow for optimizing this compound concentration.

Technical Support Center: FPI-1523 Off-Target Effects Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter and need to troubleshoot potential off-target effects of the hypothetical small molecule inhibitor, FPI-1523. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a compound like this compound?

A: Off-target effects occur when a small molecule, such as this compound, interacts with unintended biological molecules in addition to its intended therapeutic target.[1][2][3] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][2] Understanding and mitigating off-target effects is a critical step in drug discovery to ensure both the efficacy and safety of a potential therapeutic.[1]

Q2: What are the initial steps to determine if an observed cellular effect is due to an off-target interaction of this compound?

A: A multi-pronged approach is recommended to investigate potential off-target effects.[1] This includes performing a dose-response curve to compare the potency for the observed phenotype with the potency for on-target engagement; a significant discrepancy may indicate an off-target effect.[1][2] Another strategy is to use a structurally unrelated inhibitor of the same target; if the phenotype is not replicated, it is likely an off-target effect of your initial compound.[1] Additionally, a rescue experiment by overexpressing the intended target can be performed; if the phenotype is not rescued, it suggests the involvement of other targets.[1][2]

Q3: What are some common experimental methods to identify the specific off-target proteins of this compound?

A: Several established methods can be used to identify off-target interactions. Proteomics-based approaches, such as mass spectrometry, can quantify changes in the proteome of cells treated with your compound, revealing unexpected changes in protein levels that may indicate off-target effects.[1] Kinase profiling, where the compound is screened against a large panel of kinases, is a common method to identify unintended kinase targets.[3] Another technique is the Cellular Thermal Shift Assay (CETSA), which can confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[3]

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's intended target.

  • Possible Cause: The observed phenotype may be a result of this compound interacting with one or more off-targets.[2]

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein as this compound. If the phenotype is not recapitulated, it is more likely to be an off-target effect.[2]

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity, while effects appearing at higher concentrations may be due to off-targets.[2]

    • Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.[2]

Issue 2: this compound shows significant toxicity in my cell lines at concentrations required for target inhibition.

  • Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.[2]

  • Troubleshooting Steps:

    • Screen Against Toxicity Panels: Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs) to identify interactions with proteins known to cause toxicity.[1]

    • Counter-Screen in a Target-Negative Cell Line: Perform a counter-screen with a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[1]

    • Modulate Target Expression: Use techniques like siRNA or CRISPR to modulate the expression of the intended target. If this phenocopies the observed toxicity, it suggests on-target toxicity.[1]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table presents hypothetical data from a kinase profiling study to illustrate how to identify off-target interactions for this compound.

Kinase TargetIC50 (nM)Target TypePotential Implication
Target Kinase A 5 On-Target Desired therapeutic effect
Kinase B75Off-TargetMay contribute to observed phenotype
Kinase C250Off-TargetPotential for side effects at higher doses
Kinase D>10,000Off-TargetUnlikely to be a significant off-target
Kinase E (hERG-related)800Off-TargetPotential for cardiotoxicity

Experimental Protocols

1. Kinase Profiling Assay

  • Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound to create a range of concentrations for testing.

    • In a multi-well plate, add the recombinant kinase, the appropriate substrate, and ATP.

    • Add the different concentrations of this compound to the wells. Include positive and negative controls.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Stop the reaction and measure the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.[3]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that this compound binds to its intended target and potential off-targets in a cellular context.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.[3]

    • Lyse the cells to release the proteins.

    • Heat the cell lysates to a range of temperatures.[2]

    • Centrifuge the samples to pellet the aggregated proteins.[3]

    • Collect the supernatant containing the soluble proteins.[3]

    • Analyze the amount of the target protein and suspected off-target proteins remaining in the supernatant using Western blotting or mass spectrometry.[3] An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples indicates target engagement.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Target Kinase A Target Kinase A This compound->Target Kinase A Inhibition Kinase B Kinase B This compound->Kinase B Unintended Inhibition Downstream Effector 1 Downstream Effector 1 Target Kinase A->Downstream Effector 1 Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Downstream Effector 2 Downstream Effector 2 Kinase B->Downstream Effector 2 Apoptosis Apoptosis Downstream Effector 2->Apoptosis

Caption: Hypothetical signaling pathways for on-target and off-target effects of this compound.

Observed Phenotype Observed Phenotype Dose-Response Curve Dose-Response Curve Observed Phenotype->Dose-Response Curve Secondary Inhibitor Secondary Inhibitor Observed Phenotype->Secondary Inhibitor Rescue Experiment Rescue Experiment Observed Phenotype->Rescue Experiment Compare Potencies Compare Potencies Dose-Response Curve->Compare Potencies On-Target Effect On-Target Effect Compare Potencies->On-Target Effect Similar Off-Target Effect Off-Target Effect Compare Potencies->Off-Target Effect Discrepant Phenotype Replicated? Phenotype Replicated? Secondary Inhibitor->Phenotype Replicated? Phenotype Rescued? Phenotype Rescued? Rescue Experiment->Phenotype Rescued? Phenotype Replicated?->On-Target Effect Yes Phenotype Replicated?->Off-Target Effect No Phenotype Rescued?->On-Target Effect Yes Phenotype Rescued?->Off-Target Effect No

Caption: Experimental workflow for troubleshooting unexpected cellular phenotypes.

Cellular Toxicity Observed Cellular Toxicity Observed Target-Negative Cell Line Target-Negative Cell Line Cellular Toxicity Observed->Target-Negative Cell Line Modulate Target Expression Modulate Target Expression Cellular Toxicity Observed->Modulate Target Expression Toxicity Persists? Toxicity Persists? Target-Negative Cell Line->Toxicity Persists? Off-Target Toxicity Off-Target Toxicity Toxicity Persists?->Off-Target Toxicity Yes On-Target Toxicity On-Target Toxicity Toxicity Persists?->On-Target Toxicity No Toxicity Phenocopied? Toxicity Phenocopied? Modulate Target Expression->Toxicity Phenocopied? Toxicity Phenocopied?->Off-Target Toxicity No Toxicity Phenocopied?->On-Target Toxicity Yes

Caption: Logical diagram for distinguishing on-target vs. off-target toxicity.

References

Common problems in FPI-1523 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The investigational compound FPI-1523 is a hypothetical agent developed for the purpose of this technical guide. The information, protocols, and data presented herein are based on established knowledge of PI3K/AKT/mTOR pathway inhibitors and are intended to serve as a representative resource for researchers working with similar classes of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By selectively targeting PI3Kα, this compound blocks the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the downstream inhibition of AKT and mTOR, key regulators of cell growth, proliferation, and survival.[1][2][3]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is predicted to have the highest efficacy in cell lines with activating mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) or in cell lines with a loss of the tumor suppressor PTEN.[3][4] These genetic alterations lead to the hyperactivation of the PI3K/AKT/mTOR pathway, making the cells more dependent on this signaling cascade for their survival and proliferation.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored as a lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is the recommended solvent and concentration for preparing this compound stock solutions?

A4: It is recommended to prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO. For cell-based assays, further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent-induced toxicity.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected inhibition of p-AKT in Western Blot experiments.
  • Potential Cause 1: Suboptimal inhibitor concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range for PI3K inhibitors is between 10 nM and 10 µM.

  • Potential Cause 2: Incorrect timing of inhibitor treatment and cell lysis.

    • Troubleshooting Step: Conduct a time-course experiment to identify the optimal duration of this compound treatment. Inhibition of p-AKT can be rapid, often occurring within 30 minutes to 2 hours of treatment.

  • Potential Cause 3: Degradation of this compound.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C in small aliquots to prevent degradation from multiple freeze-thaw cycles.

  • Potential Cause 4: High basal activity of the PI3K/AKT/mTOR pathway.

    • Troubleshooting Step: In some cell lines, serum in the culture medium can activate the PI3K pathway. Consider serum-starving the cells for 4-6 hours before treating with this compound to reduce basal pathway activity.[5]

Problem 2: High variability in cell viability assay results.
  • Potential Cause 1: Uneven cell seeding.

    • Troubleshooting Step: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette to dispense cells evenly across the plate. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote uniform cell settling.

  • Potential Cause 2: Edge effects in multi-well plates.

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.

  • Potential Cause 3: Mycoplasma contamination.

    • Troubleshooting Step: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental outcomes.[6]

  • Potential Cause 4: Inappropriate assay timing.

    • Troubleshooting Step: The duration of the cell viability assay should be optimized to allow for the anti-proliferative effects of this compound to become apparent. A typical incubation time is 72 hours.[7]

Problem 3: Development of resistance to this compound in long-term culture.
  • Potential Cause 1: Upregulation of compensatory signaling pathways.

    • Troubleshooting Step: Inhibition of the PI3K/AKT/mTOR pathway can sometimes lead to the activation of alternative survival pathways, such as the MAPK/ERK pathway.[8] Investigate the activation status of other key signaling pathways in your resistant cells using phosphoproteomic screens or Western blotting for key pathway markers (e.g., p-ERK).

  • Potential Cause 2: Acquisition of secondary mutations.

    • Troubleshooting Step: The development of resistance can be due to new mutations in the PIK3CA gene or other components of the PI3K/AKT/mTOR pathway.[8] Consider sequencing the relevant genes in your resistant cell population.

  • Potential Cause 3: Increased drug efflux.

    • Troubleshooting Step: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor. Assess the expression of common drug transporters in your resistant cells.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusThis compound IC50 (nM)
MCF-7Breast CancerE545K (mutant)Wild-type50
PC-3Prostate CancerWild-typeNull150
U87 MGGlioblastomaWild-typeNull200
A549Lung CancerWild-typeWild-type>1000
HCT116Colorectal CancerH1047R (mutant)Wild-type75

Experimental Protocols

Protocol 1: Western Blot for Assessing p-AKT Inhibition

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[5]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-p-AKT (Ser473) and Rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 150 µL of ice-cold lysis buffer.[5] Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. Heat the samples at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 5 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 5 minutes each. i. Apply the chemiluminescent substrate and capture the image using an imaging system. j. Strip the membrane and re-probe with an antibody against total AKT for a loading control.[5]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-AKT signal to the total AKT signal.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • 96-well plates

  • Cell culture reagents

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) or a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation FPI1523 This compound FPI1523->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Seed and treat cells with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-AKT) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis of p-AKT inhibition.

References

Improving the stability of FPI-1523 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FPI-1523 Stability

Disclaimer: Information regarding the specific chemical properties and stability profile of "this compound" is not publicly available. This guide is based on established principles for improving the aqueous stability of small molecule compounds and is intended to provide general guidance. The recommendations herein should be adapted and validated for your specific experimental context.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound in aqueous solutions.

Issue Potential Cause Recommended Action
Precipitation or Cloudiness in Solution Poor aqueous solubility, solution saturation, incorrect pH, or use of an inappropriate buffer.1. Confirm the recommended solvent and concentration for this compound. 2. Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO) before diluting into an aqueous buffer. 3. Evaluate the pH of the final solution; the compound may have pH-dependent solubility. 4. Consider using solubility enhancers such as cyclodextrins.[1]
Loss of Potency or Inconsistent Results Chemical degradation of this compound due to factors like hydrolysis, oxidation, or photodecomposition.1. Prepare solutions fresh before each experiment and avoid long-term storage in aqueous media. 2. Protect solutions from light by using amber vials or covering containers with foil. 3. If oxidation is suspected, degas the solvent and consider adding antioxidants. 4. Assess stability at different pH and temperature conditions to identify optimal parameters (see Experimental Protocols).
Color Change in Solution Degradation of the compound, leading to the formation of chromophoric byproducts, or potential oxidation.1. Discard the solution immediately. 2. Review the preparation and storage procedures. Ensure the use of high-purity water and reagents. 3. Perform a forced degradation study to identify the nature of the degradants (see Experimental Protocols).

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the degradation of small molecules like this compound in aqueous solutions?

A1: The most common degradation pathways in aqueous environments are hydrolysis and oxidation. Hydrolysis is the cleavage of a chemical bond by reaction with water, often affecting esters, amides, and lactams. Oxidation involves the loss of electrons and can be initiated by dissolved oxygen, metal ions, or exposure to light.

Q2: How does the pH of the solution impact the stability of this compound?

A2: The pH of an aqueous solution is a critical factor in the stability of many small molecules. Degradation rates, particularly through hydrolysis, can be significantly influenced by pH. Typically, a pH-rate profile will show regions of greater stability. It is essential to determine the optimal pH for this compound to ensure its integrity in solution. The use of buffers such as citrate, acetate, and phosphate can help maintain a stable pH.[1]

Q3: What is the recommended procedure for storing this compound solutions?

A3: For maximal stability, it is generally recommended to store this compound as a solid at the recommended temperature, protected from light and moisture. If an aqueous stock solution must be prepared, it is advisable to make small aliquots and freeze them at -20°C or -80°C. However, freeze-thaw cycles should be avoided. For working solutions, fresh preparation is always the best practice. Lyophilization, or freeze-drying, can also be an effective method for long-term storage of compounds by immobilizing them in a solid state.[2]

Q4: Can excipients be used to enhance the stability of this compound?

A4: Yes, certain excipients can improve stability. Antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be added to prevent oxidative degradation. Chelating agents such as ethylenediaminetetraacetic acid (EDTA) can bind metal ions that may catalyze degradation.[1] Additionally, creating amorphous solid dispersions by dispersing the drug in a polymer matrix can enhance both solubility and stability.[3]

Experimental Protocols

Protocol 1: pH-Rate Profile Study

This experiment determines the stability of this compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent. Dilute the stock solution into each buffer to a final, known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) to accelerate degradation.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Protocol 2: Forced Degradation Study

This study identifies potential degradation products and pathways under stress conditions.

  • Stress Conditions: Expose solutions of this compound to various stress conditions:

    • Acidic: 0.1 N HCl at 60°C

    • Basic: 0.1 N NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60°C (in a neutral solution)

    • Photolytic: Expose to UV light (e.g., 254 nm) at room temperature

  • Incubation and Sampling: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

  • Evaluation: Characterize the degradation products to understand the degradation pathways. This information is crucial for developing stable formulations and analytical methods.

Visualizations

G cluster_start cluster_investigation Investigation Steps cluster_solution Corrective Actions cluster_end start Stability Issue Observed (e.g., Precipitation, Potency Loss) check_prep Review Solution Preparation (Solvent, pH, Concentration) start->check_prep check_storage Examine Storage Conditions (Temp, Light, Duration) start->check_storage check_purity Verify Material Purity (Compound, Reagents, Water) start->check_purity prep_fresh Prepare Solutions Fresh check_prep->prep_fresh optimize_ph Optimize & Buffer pH check_prep->optimize_ph control_env Control Environment (Protect from Light, Degas Solvent) check_storage->control_env check_purity->prep_fresh end Stability Improved prep_fresh->end optimize_ph->end add_excipient Add Stabilizers (e.g., Antioxidants) add_excipient->end control_env->end G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway FPI_1523 This compound (Parent Compound) H2O H₂O (pH dependent) FPI_1523->H2O O2 O₂ / Light / Metal Ions FPI_1523->O2 hydrolysis_product Hydrolytic Degradant(s) (e.g., cleaved ester/amide) H2O->hydrolysis_product oxidation_product Oxidative Degradant(s) O2->oxidation_product G start Start: Define Study Parameters (pH range, Temperature) step1 1. Prepare Buffers & this compound Solutions start->step1 step2 2. Incubate at Constant Temperature step1->step2 step3 3. Collect Samples at Time Intervals step2->step3 step4 4. Analyze Samples via HPLC step3->step4 step5 5. Calculate Degradation Rate (k) step4->step5 end End: Generate pH-Rate Profile step5->end

References

Technical Support Center: Troubleshooting FPI-1523 Inconsistent MIC Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) assay results with the investigational compound FPI-1523. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in this compound MIC values between experiments. What are the common causes for such inconsistencies?

A1: Inconsistent MIC results are a known challenge in antimicrobial susceptibility testing. The variability can stem from several sources, which can be broadly categorized as biological variation, assay-specific variation, and inter-laboratory differences.[1][2] It is crucial to systematically investigate these factors to ensure the reliability of your results.

Key contributing factors include:

  • Biological Variation: Inherent differences in susceptibility can exist even between strains of the same bacterial species.[2]

  • Assay Variation: This is often the largest source of variability and includes discrepancies in inoculum preparation, media composition, incubation temperature, and incubation time.[2]

  • Inter-laboratory Variation: Differences in equipment, technical skills, and adherence to protocols between different laboratories can contribute to result discrepancies.[1][3]

Q2: Could the experimental protocol itself be the source of our inconsistent this compound MIC results?

A2: Yes, minor deviations in the experimental protocol can lead to significant variations in MIC values. One study found that differences in the duration of measurement, the density of the starting bacterial culture, and the method used to determine growth (optical density versus cell counts) could alter the MIC value by a factor of up to eight.[4] Therefore, strict adherence to a standardized protocol is critical for reproducible results.

Q3: We've observed bacterial growth at higher concentrations of this compound, but not at lower concentrations. Is this a known phenomenon?

A3: Yes, this could be indicative of the "Eagle effect," a paradoxical phenomenon where a bactericidal agent's efficacy decreases at very high concentrations.[5] This has been observed with other antimicrobial agents and can lead to misinterpretation of MIC results.[5] If you suspect the Eagle effect, it is recommended to repeat the assay with a wider range of this compound concentrations to observe the full dose-response curve.[5]

Troubleshooting Guide

Issue 1: High variability in MIC results across replicate plates in the same experiment.

This issue often points to technical errors during the assay setup. Below is a systematic approach to troubleshoot this problem.

Troubleshooting Workflow for Intra-Assay Variability

cluster_0 Start: Inconsistent Intra-Assay MICs cluster_1 Step 1: Inoculum Preparation Review cluster_2 Step 2: Plate Preparation and Handling cluster_3 Step 3: Incubation Conditions cluster_4 Step 4: Result Interpretation cluster_5 Resolution Start Inconsistent Results Observed Inoculum Verify Inoculum Standardization (e.g., McFarland standard, OD600) Start->Inoculum Vortex Ensure Homogenous Cell Suspension (Vortex before use) Inoculum->Vortex Pipetting Check Pipette Calibration and Technique Vortex->Pipetting Mixing Ensure Proper Mixing in Wells Pipetting->Mixing EdgeEffect Evaluate for Edge Effects (e.g., evaporation) Mixing->EdgeEffect Incubation Confirm Consistent Temperature and Humidity EdgeEffect->Incubation Stacking Avoid Uneven Stacking of Plates Incubation->Stacking Reading Standardize Visual Reading (Consistent light source, background) Stacking->Reading Controls Review Growth and Sterility Controls Reading->Controls Resolved Issue Resolved Controls->Resolved If all checks pass

Caption: Troubleshooting workflow for intra-assay MIC variability.

Detailed Methodologies:

  • Inoculum Standardization: Prepare the bacterial inoculum to a standardized turbidity, such as a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The final inoculum in the wells should be ~5 x 10^5 CFU/mL.[6]

  • Pipetting and Mixing: Use calibrated pipettes and ensure thorough mixing of the compound and inoculum in each well.

  • Edge Effect Mitigation: To minimize evaporation from the outer wells, which can concentrate the compound and affect results, consider filling the peripheral wells with sterile broth or water and not using them for experimental data.

Issue 2: MIC values for this compound consistently differ from those obtained in a collaborating laboratory.

Inter-laboratory variation is a common challenge.[1][3] A systematic comparison of protocols and materials is necessary to identify the source of the discrepancy.

Logical Relationship Diagram for Inter-Laboratory Discrepancies

cluster_0 Core Problem cluster_1 Potential Sources of Variation cluster_2 Specific Factors to Investigate Discrepancy Inter-Laboratory MIC Discrepancy for this compound Protocol Protocol Differences Discrepancy->Protocol Materials Material Differences Discrepancy->Materials Strain Bacterial Strain Differences Discrepancy->Strain IncubationTime Incubation Time & Temperature Protocol->IncubationTime InoculumPrep Inoculum Preparation Method Protocol->InoculumPrep ReadingMethod MIC Reading Method (Visual vs. Automated) Protocol->ReadingMethod Media Media Source & Lot Number Materials->Media Compound This compound Stock Solution (Solvent, Storage) Materials->Compound Plates Microtiter Plate Type/Brand Materials->Plates Passage Bacterial Strain Passage Number Strain->Passage Storage Strain Storage Conditions Strain->Storage

Caption: Key factors to investigate for inter-laboratory MIC discrepancies.

Recommended Action Plan:

  • Protocol Exchange: Share and meticulously compare standard operating procedures (SOPs) between the laboratories.

  • Material Exchange: Exchange key reagents, including the this compound stock solution, media, and the specific bacterial strain used.

  • Blinded Study: Conduct a small, blinded study where one laboratory prepares and sends plates to the other for reading. This can help isolate pre-analytical versus analytical sources of error.

Data Summary and Interpretation

When troubleshooting, it is helpful to systematically document and compare your results. The table below provides a template for summarizing your findings.

ParameterExperiment 1Experiment 2Collaborator Lab
Bacterial Strain S. aureus ATCC 29213S. aureus ATCC 29213S. aureus ATCC 29213
Inoculum Density (CFU/mL) 5 x 10^55 x 10^55 x 10^5
Media Type and Lot MHB Lot AMHB Lot BMHB Lot C
Incubation Time (hours) 182018
Incubation Temperature (°C) 373737
This compound MIC (µg/mL) - Replicate 1 482
This compound MIC (µg/mL) - Replicate 2 882
This compound MIC (µg/mL) - Replicate 3 4162

Interpreting Your Data:

  • The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight broth dilution susceptibility test.[5]

  • It is important to remember that an MIC value for one compound cannot be directly compared to the MIC value of another.[7] The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is based on comparing the MIC to established clinical breakpoints, which are not yet available for the investigational compound this compound.[7]

  • A two-fold dilution difference in MIC is generally considered within the acceptable range of variability for many standard assays. However, larger variations, as shown in the example table, warrant a thorough investigation using the troubleshooting steps outlined above.

References

Overcoming FPI-1523 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming precipitation issues encountered with FPI-1523 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Like many small molecule drug candidates, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions such as cell culture media. Precipitation can occur when the concentration of this compound exceeds its solubility limit in the media, a phenomenon that can be influenced by factors such as temperature, pH, and interactions with media components.

Q2: I observed a cloudy or hazy appearance in my cell culture medium after adding this compound. What does this indicate?

A cloudy or hazy appearance, or the presence of visible particulate matter, is a strong indication that this compound has precipitated out of solution. This can also sometimes be confused with microbial contamination. It is recommended to examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[1]

Q3: Why is it problematic if this compound precipitates in my cell culture experiment?

Precipitation of this compound can significantly compromise experimental results. The formation of a precipitate alters the effective concentration of the compound in the media, leading to inaccurate and non-reproducible data. Furthermore, precipitates can be harmful to cell health by removing essential nutrients from the media through processes like chelation.

Q4: What is the maximum recommended final concentration of DMSO for dissolving this compound in cell culture?

To prevent solvent-induced toxicity and precipitation, the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower.[2]

Q5: Should I filter the medium to remove the this compound precipitate?

Filtering the medium to remove the precipitate is not advised. This action will lower the effective concentration of this compound in your experiment, leading to unreliable and misleading results.[2] The underlying cause of the precipitation should be addressed instead.

Troubleshooting Guide

This guide provides systematic steps to diagnose and resolve this compound precipitation issues.

Issue: this compound precipitates immediately upon addition to the cell culture medium.

Possible Cause Troubleshooting Step
High final concentration of this compound Determine the kinetic solubility of this compound in your specific cell culture medium (see Protocol 1). Do not exceed this concentration.
Low temperature of the medium Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1][3]
Inadequate mixing Gently vortex or swirl the medium immediately after adding the this compound stock solution to ensure rapid and uniform dispersion.[3]
High concentration of the DMSO stock solution Prepare a more dilute stock solution of this compound in DMSO. Adding a smaller volume of a concentrated stock can sometimes lead to localized high concentrations that cause precipitation before the compound can disperse.

Issue: this compound precipitates over time during incubation.

Possible Cause Troubleshooting Step
pH shift in the medium The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[1] Ensure your medium is properly buffered for the CO2 concentration in your incubator. You can also test the solubility of this compound at different pH values (see Protocol 2).
Interaction with media components This compound may interact with salts, proteins, or other components in the media over time.[1] Consider testing the stability of this compound in your specific cell culture medium over the intended duration of your experiment.
Evaporation of the medium Evaporation can increase the concentration of all components in the medium, potentially exceeding the solubility limit of this compound. Ensure proper humidification of your incubator and use sealed cultureware if necessary.[4]
Freeze-thaw cycles of the stock solution Repeated freeze-thaw cycles can affect the stability and solubility of the compound. Aliquot the this compound stock solution into single-use volumes.[2]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound

Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[3]

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.[3]

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution into the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Observation: Immediately after preparation, and after a 2-hour incubation at 37°C, visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). Also, examine a small aliquot under a microscope.

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the kinetic solubility limit of this compound in your specific medium.

Data Presentation:

This compound Concentration (µM)Immediate ObservationObservation after 2h at 37°C
100PrecipitateHeavy Precipitate
50PrecipitateHeavy Precipitate
25ClearPrecipitate
10ClearClear
5ClearClear
1ClearClear
Protocol 2: Assessing the Effect of pH on this compound Solubility

Objective: To determine the optimal pH range for maintaining this compound solubility in cell culture medium.

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium

  • Sterile 1M HCl and 1M NaOH

  • Sterile tubes

  • pH meter

  • Incubator at 37°C

Procedure:

  • Aliquot Medium: Aliquot the cell culture medium into several sterile tubes.

  • Adjust pH: Adjust the pH of each aliquot to a different value within a physiologically relevant range (e.g., 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH.[2]

  • Add this compound: Add the this compound stock solution to each pH-adjusted medium to the desired final concentration (below the determined kinetic solubility limit).

  • Incubate and Observe: Incubate the solutions at 37°C and observe for precipitation over time (e.g., at 2, 6, and 24 hours).

  • Determine Optimal pH: Identify the pH range that best maintains the solubility of this compound.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_incubation Incubation & Final Assessment cluster_analysis Analysis prep_stock Prepare High-Concentration This compound Stock in DMSO add_stock Add Stock to Pre-warmed Medium prep_stock->add_stock prewarm_media Pre-warm Cell Culture Medium to 37°C prewarm_media->add_stock vortex Vortex Gently add_stock->vortex observe_initial Immediate Visual & Microscopic Observation vortex->observe_initial incubate Incubate at 37°C observe_initial->incubate observe_final Final Visual & Microscopic Observation incubate->observe_final determine_solubility Determine Kinetic Solubility Limit observe_final->determine_solubility

Caption: Workflow for determining the kinetic solubility of this compound.

troubleshooting_flowchart cluster_time Timing of Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed time_q When does precipitation occur? start->time_q check_conc Is concentration > kinetic solubility? time_q->check_conc Immediately check_ph Is medium pH stable? time_q->check_ph Over Time check_temp Was medium pre-warmed? check_conc->check_temp check_mix Was it mixed immediately? check_temp->check_mix check_evap Is there evaporation? check_ph->check_evap check_freeze_thaw Were there multiple freeze-thaw cycles? check_evap->check_freeze_thaw

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Addressing Potential FPI-1523 Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in evaluating the potential toxicity of the novel compound FPI-1523 using common cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess this compound cytotoxicity?

A1: A common starting point is to perform a dose-response curve using a cell viability assay, such as the MTT or LDH assay, to determine the concentration of this compound that induces a 50% reduction in cell viability (IC50). This will help in selecting appropriate concentrations for subsequent, more detailed mechanistic studies.

Q2: My MTT assay results show high variability between replicates after this compound treatment. What could be the cause?

A2: High variability in MTT assays can stem from several factors. Ensure even cell seeding and avoid the "edge effect" by not using the outer wells of the 96-well plate, or by filling them with sterile PBS. Inconsistent incubation times with the MTT reagent or incomplete solubilization of formazan crystals can also lead to variability. Additionally, this compound itself might interfere with the MTT reagent or formazan production.

Q3: I am observing a significant decrease in cell viability with this compound in the MTT assay, but the LDH assay shows minimal cytotoxicity. Why might this be?

A3: This discrepancy can occur because the two assays measure different cellular events. The MTT assay measures metabolic activity, which can be inhibited by a compound without causing immediate cell membrane rupture. The LDH assay, on the other hand, specifically measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of late-stage apoptosis or necrosis. This compound might be cytostatic or inducing early-stage apoptosis without causing significant membrane lysis at the time point measured.

Q4: How can I determine if this compound is inducing apoptosis or necrosis?

A4: To distinguish between apoptosis and necrosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late-stage apoptosis and necrosis.

Q5: I am not seeing a positive signal in my Annexin V assay after treating cells with this compound, even though other assays suggest cell death. What could be the issue?

A5: Several factors could lead to a lack of signal in an Annexin V assay. The concentration of this compound or the treatment duration may be insufficient to induce apoptosis. It's also possible that the apoptotic cells have detached from the culture plate and were lost during washing steps; therefore, it is crucial to collect the supernatant. Additionally, ensure that the assay reagents have been stored correctly and that a positive control was included to verify the kit's functionality.

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Possible Cause Solution
High background absorbance Contamination of media or reagents with bacteria or yeast.Use sterile technique and fresh, sterile reagents. Check cultures for contamination before the assay.
This compound is colored and absorbs at the same wavelength as formazan.Run a control with this compound in cell-free media to determine its absorbance and subtract this from the experimental values.
Low absorbance readings Cell seeding density is too low.Optimize cell seeding density to ensure readings are within the linear range of the assay.
Incubation time with MTT reagent is too short.Increase the incubation time with the MTT reagent to allow for sufficient formazan crystal formation.
Inconsistent results between replicates Uneven cell plating.Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting.
Incomplete solubilization of formazan crystals.Ensure the solubilization buffer is added to all wells and mixed thoroughly. Incubate for a sufficient time to dissolve all crystals.
LDH Assay Troubleshooting
Problem Possible Cause Solution
High background in control wells Serum in the culture medium contains LDH.Use serum-free medium for the assay or run a "medium only" background control to subtract from all readings.
Rough handling of cells leading to mechanical membrane damage.Handle cells gently during media changes and reagent additions.
Low signal in positive control Lysis buffer is not effective.Ensure the lysis buffer is at the correct concentration and incubation time is sufficient for complete cell lysis.
LDH in the supernatant has degraded.LDH is stable, but prolonged storage of samples at room temperature should be avoided.
Variability between experiments Different incubation times post-treatment.Standardize the incubation time after this compound treatment across all experiments.
Air bubbles in wells.Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance readings.
Annexin V/PI Assay Troubleshooting
Problem Possible Cause Solution
High percentage of PI-positive cells in negative control Cells are not healthy or were handled too harshly.Use cells in the logarithmic growth phase and handle them gently during harvesting and staining.
No Annexin V-positive cells in treated group This compound concentration or treatment time is insufficient.Perform a time-course and dose-response experiment to find the optimal conditions for apoptosis induction.
Apoptotic cells were lost during washing.Collect the supernatant along with the adherent cells for analysis.
Fluorescence signal is weak Reagents have degraded due to improper storage.Store reagents as recommended by the manufacturer and use a positive control to validate their activity.
Instrument settings are not optimal.Optimize the voltage and compensation settings on the flow cytometer using single-stained controls.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: After treatment, remove the medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT into formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Solution and Reading: Add 50 µL of the stop solution to each well and measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls for the determined time and concentration.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300-400 x g for 5-10 minutes.

  • Washing: Wash the cells with cold PBS and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Visualizations

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (3-4 hours) C->D E Solubilize Formazan Crystals D->E F Read Absorbance at 570 nm E->F

Caption: A simplified workflow of the MTT cell viability assay.

G cluster_workflow LDH Assay Workflow A Seed and Treat Cells B Centrifuge Plate A->B C Transfer Supernatant B->C D Add Reaction Mixture C->D E Incubate (30 mins) D->E F Add Stop Solution E->F G Read Absorbance (490 nm) F->G

Caption: A streamlined workflow for the LDH cytotoxicity assay.

G cluster_workflow Annexin V/PI Assay Workflow A Seed and Treat Cells B Harvest Cells (Adherent + Floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V and PI D->E F Incubate (15 mins, Dark) E->F G Analyze by Flow Cytometry F->G

Caption: The experimental workflow for the Annexin V/PI apoptosis assay.

G cluster_pathway Hypothetical this compound Induced Apoptosis Pathway FPI1523 This compound Receptor Cell Surface Receptor FPI1523->Receptor Signal Intracellular Signaling Cascade Receptor->Signal Mito Mitochondrial Stress Signal->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Technical Support Center: FPI-1523 (ASPA C152W Variant)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the degradation pathways and prevention of the FPI-1523 protein variant, also known as ASPA C152W.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound (ASPA C152W)?

A1: The primary degradation pathway for the this compound (ASPA C152W) variant is the Ubiquitin-Proteasome System (UPS).[1] This process involves the tagging of the protein with ubiquitin molecules, which marks it for degradation by the 26S proteasome.

Q2: What molecular chaperones and enzymes are involved in the degradation of this compound?

A2: The degradation of this compound is mediated by a series of molecular chaperones and enzymes. Key players identified include:

  • Hsp70 and Hsp110: These heat shock proteins are molecular chaperones that recognize and bind to misfolded proteins like this compound, facilitating their ubiquitination.[1]

  • Ubr1: This E3 ubiquitin ligase is responsible for transferring ubiquitin to this compound, marking it for proteasomal degradation.[1] Other E3 ligases may also be involved.

Q3: Does the C152W substitution in ASPA affect the global protein structure?

A3: Molecular dynamics simulations suggest that the C152W substitution does not cause a major disruption of the native global structure of the ASPA protein.[1] Instead, it is believed to interfere with the de novo folding process, leading to an increased propensity for misfolding and subsequent recognition by the protein quality control (PQC) system.[1][2]

Q4: Is the degradation of this compound observed in different cell types?

A4: Yes, the reduced steady-state protein levels and proteasomal degradation of the ASPA C152W variant have been observed in both yeast (Saccharomyces cerevisiae) and human cell lines (U2OS).[1] This suggests a conserved degradation pathway across different species.

Troubleshooting Guides

Issue: Low steady-state levels of this compound (ASPA C152W) in experimental systems.

Potential Cause Troubleshooting/Prevention Strategy
Increased Proteasomal Degradation Treat cells with a proteasome inhibitor (e.g., MG132) to block the degradation of ubiquitinated this compound. This can help to artificially increase the protein levels for downstream applications. Note that this is not a long-term solution for therapeutic applications but a tool for experimental investigation.
Inefficient Protein Folding Modulate the expression or activity of molecular chaperones like Hsp70. Overexpression of specific chaperones might aid in the proper folding of a fraction of the this compound protein, potentially increasing its stability.
High Aggregation Propensity The C152W variant has a higher tendency to form insoluble aggregates.[1] Employ strategies to manage protein aggregation, such as the use of chemical chaperones or optimizing expression conditions (e.g., lower temperature for recombinant protein expression).

Experimental Protocols

Protocol 1: Assessing this compound (ASPA C152W) Protein Stability

Objective: To determine the steady-state protein levels and degradation rate of this compound in a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • Culture human U2OS cells in appropriate media.

    • Transiently transfect the cells with plasmids encoding for wild-type ASPA and the ASPA C152W variant (this compound), each with a suitable tag (e.g., RGS·His).

  • Protein Extraction:

    • After a suitable expression period (e.g., 24-48 hours), lyse the cells in a buffer containing protease inhibitors to prevent non-specific degradation.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the tag (e.g., anti-RGS·His) or to ASPA.

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities to compare the steady-state levels of wild-type ASPA and this compound. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Protocol 2: Investigating the Role of the Proteasome in this compound Degradation

Objective: To confirm the involvement of the proteasome in the degradation of this compound.

Methodology:

  • Cell Culture and Transfection:

    • Follow the same procedure as in Protocol 1.

  • Proteasome Inhibition:

    • Treat a subset of the transfected cells with a proteasome inhibitor (e.g., MG132 at a final concentration of 50 µM) for a defined period (e.g., 4-6 hours) before cell lysis. Treat a control group with the vehicle (e.g., DMSO).

  • Protein Extraction and Western Blotting:

    • Follow the same procedures as in Protocol 1.

  • Data Analysis:

    • Compare the protein levels of this compound in the treated versus untreated cells. An increase in the this compound protein band intensity in the MG132-treated cells would indicate that its degradation is proteasome-dependent.

Quantitative Data Summary

Table 1: Relative Steady-State Protein Levels of ASPA Variants

Protein VariantRelative Steady-State Level (Compared to Wild-Type)Cell TypeReference
Wild-Type ASPA100%Yeast, Human U2OS[1]
ASPA C152W (this compound)ReducedYeast, Human U2OS[1]

Visualizations

FPI1523_Degradation_Pathway cluster_folding De Novo Folding cluster_pqc Protein Quality Control (PQC) cluster_degradation Degradation ASPA_C152W_mRNA ASPA C152W mRNA Ribosome Ribosome ASPA_C152W_mRNA->Ribosome Nascent_Polypeptide Nascent ASPA C152W Ribosome->Nascent_Polypeptide Misfolded_ASPA_C152W Misfolded ASPA C152W Nascent_Polypeptide->Misfolded_ASPA_C152W Impeded Folding Hsp70_Hsp110 Hsp70/Hsp110 Misfolded_ASPA_C152W->Hsp70_Hsp110 Recognition Ubr1 Ubr1 (E3 Ligase) Hsp70_Hsp110->Ubr1 Ubiquitinated_ASPA_C152W Ubiquitinated ASPA C152W Ubr1->Ubiquitinated_ASPA_C152W Ubiquitin Ubiquitin Ubiquitin->Ubr1 Proteasome_26S 26S Proteasome Ubiquitinated_ASPA_C152W->Proteasome_26S Targeting Degraded_Peptides Degraded Peptides Proteasome_26S->Degraded_Peptides

Caption: Degradation pathway of this compound (ASPA C152W).

Experimental_Workflow_Stability Start Start: Cell Culture (e.g., U2OS) Transfection Transfect with Plasmids (WT ASPA & ASPA C152W) Start->Transfection Incubation Incubate (24-48h) Transfection->Incubation Treatment Optional: Treat with Proteasome Inhibitor (MG132) Incubation->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Detection Detection & Quantification Western_Blot->Detection End End: Compare Protein Levels Detection->End

Caption: Workflow for assessing this compound protein stability.

References

Validation & Comparative

A Comparative Analysis of the β-Lactamase Inhibitors FPI-1523 and Avibactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the development of potent β-lactamase inhibitors is paramount to preserving the efficacy of β-lactam antibiotics. This guide provides a comparative overview of two such inhibitors: the well-established avibactam and the novel compound FPI-1523. While a comprehensive head-to-head comparison is limited by the scarcity of publicly available data for this compound, this document synthesizes the existing in vitro data to offer a preliminary assessment of their relative efficacy.

Introduction to the Compounds

Avibactam is a clinically approved, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It is used in combination with antibiotics like ceftazidime and aztreonam to treat a variety of infections caused by multidrug-resistant Gram-negative bacteria. Avibactam is known for its broad-spectrum inhibition of Ambler class A, class C, and some class D serine β-lactamases.

This compound is a novel diazabicyclooctane and a derivative of avibactam. Currently, information on this compound is primarily available through chemical data sheets, with limited peer-reviewed studies detailing its in vivo efficacy or clinical performance.

In Vitro Efficacy: A Comparative Look

The available data allows for a direct, albeit limited, comparison of the in vitro inhibitory activity of this compound and avibactam against specific β-lactamases and penicillin-binding proteins (PBPs).

Target EnzymeParameterThis compoundAvibactamNotes
CTX-M-15 (Class A β-lactamase) Kd4 nM-A lower Kd value indicates a stronger binding affinity.
IC50-5 nM[1]IC50 and Kd are related but not identical; both indicate high potency.
OXA-48 (Class D β-lactamase) Kd34 nM-Indicates potent inhibition by this compound. Avibactam is known to inhibit some class D enzymes, including OXA-48.
PBP2 (Penicillin-Binding Protein) IC503.2 µM3.47 µM (E. coli)The IC50 value for avibactam was converted from 0.92 µg/mL using a molecular weight of 265.25 g/mol . The values suggest comparable, though moderate, direct antibacterial activity through PBP2 inhibition.

Note on Data Interpretation: It is crucial to acknowledge the limitations of this comparison. The data for this compound is sparse and originates from non-peer-reviewed sources. Furthermore, a direct comparison of Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) should be made with caution, as they are different measures of inhibitor-enzyme interaction. However, both values for CTX-M-15 inhibition are in the low nanomolar range, suggesting high potency for both compounds.

Mechanism of Action: Diazabicyclooctanes

Both this compound and avibactam are diazabicyclooctane (DBO) β-lactamase inhibitors. Their mechanism of action involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. This acylation inactivates the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic. The reversibility of this inhibition is a key feature of the DBO class.

DBO_Mechanism cluster_0 Bacterial Periplasm BetaLactamase β-Lactamase (Active Serine Site) AcylEnzyme Covalent Acyl-Enzyme Complex (Inactive) BetaLactamase->AcylEnzyme Forms DBO_Inhibitor DBO Inhibitor (this compound or Avibactam) DBO_Inhibitor->BetaLactamase Covalent Binding (Acylation) AcylEnzyme->BetaLactamase Reversible Deacylation BetaLactam β-Lactam Antibiotic AcylEnzyme->BetaLactam Protects PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binds and Inhibits CellLysis Bacterial Cell Lysis PBP->CellLysis Leads to

References

FPI-1523: A Comparative Analysis of a Novel PBP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FPI-1523 with other Penicillin-Binding Protein 2 (PBP2) inhibitors. The following sections detail its performance based on available biochemical data, outline relevant experimental protocols, and visualize key pathways and workflows to offer a clear, objective analysis for research and drug development professionals.

Introduction to this compound

This compound is a novel diazabicyclooctane (DBO) derivative, structurally related to Avibactam, a well-known β-lactamase inhibitor.[1][2] Beyond its potent β-lactamase inhibitory activity, this compound has been identified as a preferential inhibitor of Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis.[2] This dual-targeting mechanism presents a promising avenue for combating bacterial resistance. This guide focuses on the PBP2 inhibitory characteristics of this compound in comparison to other known PBP2 inhibitors.

Quantitative Comparison of PBP2 Inhibition

The inhibitory activity of this compound and other PBP2 inhibitors is quantified by the half-maximal inhibitory concentration (IC50). The data presented below was primarily determined using a gel-based competition assay with BOCILLIN™ FL, a fluorescent penicillin derivative.

Table 1: PBP2 Inhibition by Avibactam Derivatives

CompoundIC50 (µM) against E. coli PBP2Reference
This compound 3.2 ± 0.4 [2]
FPI-16023.6 ± 0.3[2]
FPI-146515 ± 1[2]
Avibactam63 ± 6[2]

Table 2: PBP2 Affinity of Carbapenems and other β-Lactams

CompoundIC50 (µg/mL) against E. coli PBP2IC50 (µg/mL) against P. aeruginosa PBP2Reference
Doripenem0.008-[1]
Meropenem0.008-[1]
Imipenem≤0.4-[1]
Aztreonam--
Ceftazidime>100-[1]

Note: Direct comparison of IC50 values between Table 1 (in µM) and Table 2 (in µg/mL) requires conversion based on the molecular weight of each compound.

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial efficacy. While this compound is stated to have considerable antimicrobial activity, specific MIC values against key pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus are not publicly available in the reviewed literature. For comparison, the PBP2-targeting antibiotic Meropenem has reported MICs of ≤0.06 µg/mL for E. coli and 0.5 µg/mL for P. aeruginosa.[3]

Experimental Protocols

Gel-Based PBP Competition Assay

This protocol outlines the methodology used to determine the IC50 values of PBP2 inhibitors.

Objective: To determine the concentration of an inhibitor that prevents 50% of a fluorescent penicillin derivative (BOCILLIN™ FL) from binding to PBP2.

Materials:

  • Purified PBP2 enzyme or bacterial membrane preparations

  • BOCILLIN™ FL (fluorescent penicillin derivative)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence gel scanner

Procedure:

  • Incubation: Mix the purified PBP2 or bacterial membrane preparation with varying concentrations of the test inhibitor in PBS. Incubate for a predetermined time (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to PBP2.

  • Fluorescent Labeling: Add a fixed, non-saturating concentration of BOCILLIN™ FL to each reaction mixture. Incubate for an additional period (e.g., 10-15 minutes) at the same temperature to allow BOCILLIN™ FL to bind to any available PBP2 active sites.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the proteins in the reaction mixtures by SDS-PAGE.

  • Visualization: Visualize the fluorescently labeled PBP2 bands using a fluorescence gel scanner.

  • Quantification and Analysis: Quantify the fluorescence intensity of the PBP2 band in each lane. The intensity of the band will be inversely proportional to the concentration of the test inhibitor. Plot the percentage of inhibition (relative to a control with no inhibitor) against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway: PBP2 in Bacterial Cell Wall Synthesis

PBP2_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm MreB MreB (Actin-like cytoskeleton) MreC MreC MreB->MreC Scaffolding Lipid_II Lipid II (Peptidoglycan precursor) RodA RodA (Glycosyltransferase) Lipid_II->RodA Substrate PG_Layer Peptidoglycan (Cell Wall) RodA->PG_Layer Glycan chain elongation PBP2 PBP2 (Transpeptidase) PBP2->PG_Layer Cross-linking MreC->PBP2 Activation FPI_1523 This compound FPI_1523->PBP2 Inhibition

Caption: PBP2's role in the Rod system for bacterial cell wall synthesis and its inhibition by this compound.

Experimental Workflow: PBP Competition Assay

PBP_Assay_Workflow start Start prep Prepare PBP2 enzyme and inhibitor dilutions start->prep incubate_inhibitor Incubate PBP2 with - Inhibitor (Test) - Buffer (Control) prep->incubate_inhibitor add_bocillin Add BOCILLIN™ FL to all samples incubate_inhibitor->add_bocillin incubate_bocillin Incubate to allow fluorescent labeling add_bocillin->incubate_bocillin quench Stop reaction with SDS-PAGE loading buffer incubate_bocillin->quench sds_page Separate proteins by SDS-PAGE quench->sds_page scan Scan gel for fluorescence sds_page->scan analyze Quantify band intensity and calculate IC50 scan->analyze end End analyze->end

Caption: Workflow for determining PBP2 inhibitor IC50 using a gel-based competition assay.

Clinical Development Status

As of the latest available information, there are no public records of clinical trials specifically for this compound. The compound appears to be in the preclinical or early research stage of development.

Conclusion

This compound demonstrates potent and preferential inhibition of E. coli PBP2, with a significantly lower IC50 compared to its parent compound, Avibactam, and the related derivative FPI-1465. Its PBP2 inhibitory activity is comparable to FPI-1602. When compared to carbapenems, which also target PBP2, a direct comparison of inhibitory potency requires further data. The lack of publicly available MIC data for this compound currently limits a full assessment of its antimicrobial efficacy. The dual-action potential of this compound as both a β-lactamase and a PBP2 inhibitor warrants further investigation as a promising strategy to overcome bacterial resistance. This guide will be updated as more data becomes available.

References

Hypothetical Validation of FPI-1523: A Comparative Antimicrobial Activity Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound FPI-1523 is a hypothetical agent created for the purpose of this guide. As of the latest literature search, there is no known antimicrobial agent with this designation. This document serves as a template to illustrate how the antimicrobial activity of a novel compound would be validated and compared against existing therapies. All data presented for this compound is fictional and for illustrative purposes only.

This guide provides a comparative analysis of the hypothetical antimicrobial agent this compound against established antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals to demonstrate a standard framework for the validation of a novel antimicrobial compound.

Comparative Antimicrobial Potency

The in vitro activity of this compound was assessed against a panel of common Gram-positive and Gram-negative bacteria and compared with the activity of standard-of-care antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and Kirby-Bauer disk diffusion zone of inhibition diameters.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics

OrganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Gentamicin (µg/mL)
Staphylococcus aureus (ATCC 25923)0.50.2510.5
Methicillin-resistant Staphylococcus aureus (MRSA)13214
Streptococcus pneumoniae (ATCC 49619)0.2510.52
Escherichia coli (ATCC 25922)20.015N/A0.25
Pseudomonas aeruginosa (ATCC 27853)80.5N/A1
Klebsiella pneumoniae (Carbapenem-resistant)464N/A16

N/A: Not applicable, as Vancomycin is not effective against Gram-negative bacteria.

Table 2: Zone of Inhibition Diameters (mm) for this compound and Comparator Antibiotics

OrganismThis compound (30 µg disk)Ciprofloxacin (5 µg disk)Vancomycin (30 µg disk)Gentamicin (10 µg disk)
Staphylococcus aureus (ATCC 25923)25301822
Methicillin-resistant Staphylococcus aureus (MRSA)22≤61715
Streptococcus pneumoniae (ATCC 49619)28202119
Escherichia coli (ATCC 25922)2035N/A25
Pseudomonas aeruginosa (ATCC 27853)1628N/A20
Klebsiella pneumoniae (Carbapenem-resistant)18≤6N/A12

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A suspension of the test organism was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: The antimicrobial agents were serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 35°C ± 2°C for 18-24 hours in ambient air.

  • Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Kirby-Bauer Disk Diffusion Test

The disk diffusion assay was performed according to the CLSI guidelines to determine the susceptibility of the bacterial isolates to the antimicrobial agents.

  • Inoculum Preparation: A bacterial inoculum was prepared as described for the MIC testing.

  • Plate Inoculation: A sterile cotton swab was dipped into the adjusted inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

  • Disk Application: Paper disks impregnated with a standardized concentration of each antimicrobial agent were placed on the agar surface.

  • Incubation: The plates were inverted and incubated at 35°C ± 2°C for 18-24 hours.

  • Measurement: The diameter of the zone of complete inhibition around each disk was measured in millimeters.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the evaluation process and the hypothetical mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Bacterial_Culture Bacterial Isolate McFarland_Standard 0.5 McFarland Standardization Bacterial_Culture->McFarland_Standard MIC_Test Broth Microdilution (MIC) McFarland_Standard->MIC_Test Disk_Diffusion Kirby-Bauer (Disk Diffusion) McFarland_Standard->Disk_Diffusion Determine_MIC Determine MIC Value MIC_Test->Determine_MIC Measure_Zones Measure Zone of Inhibition Disk_Diffusion->Measure_Zones

Figure 1. Experimental workflow for antimicrobial susceptibility testing.

Hypothetical_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell FPI1523 This compound DNA_Gyrase DNA Gyrase FPI1523->DNA_Gyrase inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Cell_Division Cell Division DNA_Replication->Cell_Division leads to Cell_Death Cell Death DNA_Replication->Cell_Death Cell_Division->Cell_Death

Figure 2. Hypothetical mechanism of action for this compound.

The proposed, hypothetical mechanism for this compound is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for relieving topological strain during DNA replication. By inhibiting this enzyme, this compound would prevent DNA replication and ultimately lead to bacterial cell death. This is a well-established mechanism of action for fluoroquinolone antibiotics. Further biochemical and genetic studies would be required to validate this hypothesis.

FPI-1523: A Novel Beta-Lactamase Inhibitor Enhancing the Efficacy of Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly against beta-lactam antibiotics, presents a critical challenge in modern medicine. Bacterial resistance mechanisms, most notably the production of beta-lactamase enzymes, render many conventional antibiotics ineffective. This guide provides a comparative analysis of FPI-1523, a novel beta-lactamase inhibitor, and its synergistic effects when combined with beta-lactam antibiotics. Due to the limited publicly available data specifically for this compound, this guide will leverage data from closely related compounds, FPI-1465 and nacubactam (FPI-1459), developed by Fedora Pharmaceuticals, to provide a comprehensive overview of its potential.

Mechanism of Action: A Dual-Pronged Attack

This compound is a derivative of avibactam and functions as a potent beta-lactamase inhibitor.[1] Its primary mechanism involves covalently binding to and inactivating a broad spectrum of beta-lactamase enzymes, thereby protecting beta-lactam antibiotics from degradation.[1] This allows the partner antibiotic to effectively reach its target: the penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death.

Furthermore, evidence from the related compound nacubactam suggests that this compound likely possesses a dual mechanism of action. Beyond inhibiting beta-lactamases, it also directly inhibits Penicillin-Binding Protein 2 (PBP2).[2] This intrinsic antibacterial activity further enhances the overall efficacy of the combination therapy.

Mechanism of Beta-Lactam Resistance and this compound Synergy cluster_bacteria Bacterial Cell Beta-Lactam_Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam_Antibiotic->PBP Inhibits Inactive_Antibiotic Inactive Antibiotic Beta-Lactam_Antibiotic->Inactive_Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Beta-Lactamase Beta-Lactamase Enzyme Beta-Lactamase->Beta-Lactam_Antibiotic Hydrolyzes This compound This compound This compound->PBP Inhibits (PBP2) This compound->Beta-Lactamase Inhibits

Caption: Mechanism of this compound synergy with beta-lactam antibiotics.

Comparative Performance: In Vitro Synergy Data

The following tables summarize the in vitro synergistic activity of the closely related compound FPI-1465 in combination with various beta-lactam antibiotics against a panel of 21 molecularly characterized Enterobacteriaceae isolates producing extended-spectrum beta-lactamases (ESBLs). The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: MIC Values (μg/mL) of Beta-Lactam Antibiotics Alone and in Combination with FPI-1465 (4 μg/mL)

AntibioticMIC50 (Alone)MIC90 (Alone)MIC50 (with FPI-1465)MIC90 (with FPI-1465)Fold Reduction in MIC90
Aztreonam8128≤0.0150.5≥256
Ceftazidime322560.031256
Meropenem≤0.250.50.060.124

Data sourced from a study presented by JMI Laboratories.

Table 2: Susceptibility Rates of Enterobacteriaceae Isolates

Antibiotic CombinationSusceptibility Rate (Alone)Susceptibility Rate (with FPI-1465)
Aztreonam47.6%≥95.2%
Ceftazidime38.1%≥95.2%

Data sourced from a study presented by JMI Laboratories.

These data demonstrate a significant potentiation of the activity of aztreonam and ceftazidime in the presence of FPI-1465 against ESBL-producing Enterobacteriaceae. A noteworthy reduction in the MIC90 values and a dramatic increase in susceptibility rates highlight the potential of this class of inhibitors to restore the efficacy of these beta-lactam antibiotics.

Experimental Protocols

The following outlines a general methodology for assessing the in vitro synergy of a beta-lactamase inhibitor like this compound with a beta-lactam antibiotic, based on standard laboratory practices and the information available for FPI-1465.

Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the lowest concentration of the antibiotic, alone and in combination with the inhibitor, that prevents visible bacterial growth.

Methodology:

  • Bacterial Isolates: A panel of clinically relevant bacterial strains with well-characterized resistance mechanisms (e.g., specific beta-lactamase production) is selected.

  • Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Preparation: The beta-lactam antibiotic and this compound are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, a fixed concentration of this compound (e.g., 4 µg/mL) is added to each dilution of the beta-lactam antibiotic.

  • Assay Setup: The assay is typically performed in 96-well microtiter plates. Each well contains the prepared bacterial inoculum and the corresponding drug dilution. Control wells (no drug, no bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth.

Experimental Workflow for MIC Synergy Testing Start Start Isolate_Selection Select Bacterial Isolates Start->Isolate_Selection Inoculum_Prep Prepare Standardized Bacterial Inoculum Isolate_Selection->Inoculum_Prep Plate_Inoculation Inoculate Microtiter Plates Inoculum_Prep->Plate_Inoculation Drug_Dilution Prepare Serial Dilutions of Antibiotic +/- this compound Drug_Dilution->Plate_Inoculation Incubation Incubate Plates (16-20h, 37°C) Plate_Inoculation->Incubation MIC_Reading Read MICs Incubation->MIC_Reading Data_Analysis Analyze and Compare MICs MIC_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining MIC synergy.
Checkerboard Assay

Objective: To assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents in combination.

Methodology:

  • Plate Setup: A two-dimensional array of serial dilutions of the beta-lactam antibiotic and this compound is prepared in a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth. The FIC index is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay

Objective: To determine the rate of bacterial killing by an antimicrobial agent or combination over time.

Methodology:

  • Culture Preparation: A logarithmic-phase bacterial culture is prepared.

  • Drug Exposure: The culture is exposed to the beta-lactam antibiotic alone, this compound alone, and the combination at specific concentrations (e.g., at or above the MIC). A growth control with no drug is included.

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each sample is determined by plating serial dilutions and counting the resulting colonies.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Conclusion

The available data on compounds closely related to this compound strongly suggest its potential as a powerful tool in combating beta-lactam antibiotic resistance. Its dual mechanism of action, involving both the inhibition of beta-lactamase enzymes and the direct targeting of PBP2, offers a promising strategy for restoring and enhancing the activity of existing beta-lactam antibiotics. The significant reduction in MIC values and the increased susceptibility rates observed in vitro underscore the potential clinical utility of this compound in treating infections caused by multidrug-resistant bacteria. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in combination with various beta-lactam partners.

References

Head-to-head comparison of FPI-1523 and avibactam against KPC producers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two β-lactamase inhibitors in the fight against carbapenem-resistant Enterobacterales.

The rise of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to global public health. These pathogens are often multidrug-resistant, leaving limited therapeutic options. The development of novel β-lactamase inhibitors has been a critical strategy to restore the efficacy of β-lactam antibiotics. This guide provides a detailed comparison of two such inhibitors: the well-established avibactam and the emerging compound FPI-1523, with a focus on their activity against KPC-producing bacteria.

Executive Summary

Avibactam, in combination with ceftazidime, is a potent and widely studied inhibitor of KPC enzymes, demonstrating significant clinical efficacy against infections caused by KPC-producing organisms. In contrast, this compound is a newer investigational agent, identified as a derivative of avibactam. While it shows potent inhibition of other key β-lactamases, specific data on its efficacy against KPC producers is not yet widely available in peer-reviewed literature. This guide will present the extensive data for avibactam and the currently available information for this compound.

This compound: An Emerging β-Lactamase Inhibitor

This compound is a potent, non-β-lactam β-lactamase inhibitor that is structurally related to avibactam.[1][2] Its mechanism of action involves the inhibition of essential bacterial enzymes.

Known Spectrum of Activity:

  • β-Lactamase Inhibition: this compound has demonstrated potent inhibitory activity against CTX-M-15 and OXA-48 β-lactamases, with reported Kd values of 4 nM and 34 nM, respectively.[1][2]

  • Penicillin-Binding Protein (PBP) Inhibition: In addition to β-lactamase inhibition, this compound also targets PBP2, with a reported IC50 of 3.2 μM.[1][2] This dual-targeting mechanism could potentially offer a broader spectrum of activity and a higher barrier to resistance.

At present, there is a lack of publicly available experimental data specifically evaluating the in vitro or in vivo efficacy of this compound against KPC-producing isolates. Further research is needed to determine its potential role in treating infections caused by these challenging pathogens.

Avibactam: A Clinically Validated KPC Inhibitor

Avibactam is a diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor that is approved for clinical use in combination with ceftazidime.[3] This combination is a first-line treatment option for serious infections caused by KPC-producing Enterobacterales.

Mechanism of Action

Avibactam effectively inhibits KPC enzymes, which belong to Ambler class A β-lactamases. The inhibition mechanism involves a reversible covalent acylation of the active site serine residue of the β-lactamase, rendering the enzyme inactive and unable to hydrolyze β-lactam antibiotics like ceftazidime.

cluster_0 Bacterial Cell beta_lactam Ceftazidime (β-lactam antibiotic) kpc KPC Enzyme (β-lactamase) beta_lactam->kpc Substrate for pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibits hydrolysis Hydrolysis of β-lactam ring kpc->hydrolysis Catalyzes inhibition Inhibition kpc->inhibition Forms reversible covalent bond cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Bacterial Cell Lysis cell_wall->lysis Disruption leads to avibactam Avibactam avibactam->kpc Inhibits hydrolysis->beta_lactam Inactivates inhibition->avibactam start Start prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_bacteria prep_plates Prepare microtiter plates with serial dilutions of test compounds (e.g., ceftazidime +/- avibactam) prep_bacteria->prep_plates inoculate Inoculate plates with bacterial suspension prep_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read plates to determine the lowest concentration that inhibits visible growth (MIC) incubate->read_results end End read_results->end start Start prep_culture Prepare logarithmic phase bacterial culture start->prep_culture add_drug Add test compound(s) at desired concentrations (e.g., 1x, 4x, 8x MIC) prep_culture->add_drug incubate_sample Incubate at 37°C with shaking add_drug->incubate_sample sample_collection Collect aliquots at specific time points (0, 2, 4, 8, 24 hours) incubate_sample->sample_collection plate_count Perform serial dilutions and plate on agar to determine viable bacterial counts (CFU/mL) sample_collection->plate_count plot_data Plot log10 CFU/mL versus time plate_count->plot_data end End plot_data->end

References

Validating FPI-1523's PBP2 Inhibition: A Comparative Guide Using BOCILLIN FL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FPI-1523's efficacy in inhibiting Penicillin-Binding Protein 2 (PBP2) against other relevant compounds. The data presented is supported by established experimental protocols utilizing BOCILLIN™ FL, a fluorescently labeled penicillin derivative, offering a robust and sensitive method for characterizing PBP inhibitors.

Quantitative Comparison of PBP2 Inhibitors

The inhibitory activity of this compound and comparators against E. coli PBP2 was determined using a gel-based competition assay with BOCILLIN FL. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of their relative potencies. Lower IC50 values indicate higher inhibitory potency.

CompoundTarget PBPIC50 (μM)Assay Type
This compound E. coli PBP23.2 ± 0.4 [1][2]Gel-based competition with BOCILLIN FL[1][2]
FPI-1602E. coli PBP23.6 ± 0.3[2]Gel-based competition with BOCILLIN FL[2]
FPI-1465E. coli PBP215 ± 1[2]Gel-based competition with BOCILLIN FL[2]
Avibactam (AVI)E. coli PBP263 ± 6[2]Gel-based competition with BOCILLIN FL[2]

Mechanism of PBP2 Inhibition

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] PBP2, specifically, is a transpeptidase that cross-links peptidoglycan strands, providing structural integrity to the cell wall.[4] Inhibition of PBP2 disrupts this process, leading to a weakened cell wall and ultimately bacterial cell lysis.[5] this compound, a β-lactamase inhibitor, also demonstrates inhibitory activity against PBP2.[1][2]

Mechanism of PBP2 Inhibition by this compound cluster_0 Bacterial Cell Wall Synthesis cluster_1 Inhibition cluster_2 Result Peptidoglycan Precursors Peptidoglycan Precursors PBP2 PBP2 Peptidoglycan Precursors->PBP2 Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP2->Cross-linked Peptidoglycan Weakened Cell Wall Weakened Cell Wall PBP2->Weakened Cell Wall This compound This compound This compound->PBP2 Inhibits Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis

Figure 1. Signaling pathway of PBP2 inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for validating PBP2 inhibition using BOCILLIN FL.

Gel-Based BOCILLIN FL Competition Assay

This assay measures the ability of a test compound to compete with BOCILLIN FL for binding to the PBP2 active site.

Materials:

  • Purified recombinant PBP2

  • BOCILLIN™ FL (stock solution in DMSO)

  • This compound (and other test inhibitors)

  • Assay buffer (e.g., 25 mM Potassium Phosphate, pH 7.5)[3]

  • SDS-PAGE loading buffer

  • Tris-Glycine SDS-PAGE gels

  • Fluorescence gel imager

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the purified PBP2 enzyme with varying concentrations of the test inhibitor (e.g., this compound) in the reaction buffer. Include a "no inhibitor" control.

  • Pre-incubation: Incubate the reaction mixtures at 37°C for 15 minutes to allow the inhibitor to bind to PBP2.[4]

  • BOCILLIN™ FL Labeling: Add BOCILLIN™ FL to each tube to a final concentration of 10 µM.[4]

  • Labeling Incubation: Incubate the tubes at 37°C for an additional 15 minutes in the dark.[4]

  • Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.[4]

  • Denaturation: Heat the samples at 95°C for 5 minutes.[4]

  • SDS-PAGE: Load the samples onto a Tris-Glycine SDS-PAGE gel and perform electrophoresis until adequate separation is achieved.[4]

  • Visualization: Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the fluorophore on BOCILLIN™ FL (e.g., excitation ~488 nm, emission ~520 nm).[4]

  • Data Analysis: Quantify the fluorescence intensity of the PBP2 band in each lane. Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Workflow for Gel-Based BOCILLIN FL Competition Assay Start Start Reaction_Setup Reaction Setup: PBP2 + Test Inhibitor Start->Reaction_Setup Pre_incubation Pre-incubation (37°C, 15 min) Reaction_Setup->Pre_incubation BOCILLIN_FL_Labeling Add BOCILLIN™ FL Pre_incubation->BOCILLIN_FL_Labeling Labeling_Incubation Incubation (37°C, 15 min, dark) BOCILLIN_FL_Labeling->Labeling_Incubation Quench_Reaction Quench with SDS-PAGE Loading Buffer Labeling_Incubation->Quench_Reaction Denaturation Heat at 95°C Quench_Reaction->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Visualization Fluorescence Gel Imaging SDS_PAGE->Visualization Data_Analysis Data Analysis: Quantify Bands, Plot Inhibition, Determine IC50 Visualization->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for the gel-based BOCILLIN FL assay.

Fluorescence Polarization (FP) Based BOCILLIN FL Competition Assay

This high-throughput method measures the change in polarization of the fluorescent probe upon binding to PBP2. It is suitable for screening large numbers of compounds.

Materials:

  • Purified recombinant PBP2

  • BOCILLIN™ FL (stock solution in DMSO)

  • Test inhibitors

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 0.01% Triton X-100)[4]

  • Black, flat-bottom 96- or 384-well microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Assay Plate Preparation: Add assay buffer to all wells. Add serial dilutions of the test inhibitor to the appropriate wells. Include a "no inhibitor" control (maximum polarization) and a "no PBP2" control (minimum polarization).[4]

  • Enzyme Addition: Add PBP2 in assay buffer to each well (e.g., final concentration of 1.3 nM).[4]

  • BOCILLIN™ FL Addition: Add BOCILLIN™ FL to all wells (e.g., final concentration of 2 nM).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

  • Measurement: Measure fluorescence polarization using a microplate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Alternative Methods for PBP Inhibition Validation

While the BOCILLIN FL assay is a widely used and reliable method, other techniques can also be employed to validate PBP inhibitors:

  • Fluorescence Anisotropy-Based Assays: This method is similar to fluorescence polarization and can be used to measure the second-order acylation rate constants of inhibitors for PBPs.

  • Biotinylated β-Lactam Conjugates: A β-lactam-biotin conjugate can be used to label PBPs. The labeled PBPs are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a fluorogenic HRP substrate. This method can be adapted for a microtiter plate format.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to a PBP, providing a complete thermodynamic profile of the interaction.

  • X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the inhibitor bound to the PBP active site, offering detailed insights into the binding mode and mechanism of inhibition.[1]

References

Comparative Kinetic Analysis of FPI-1523 and Other Diazabicyclooctane β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative kinetic analysis of FPI-1523 and other clinically relevant diazabicyclooctane (DBO) β-lactamase inhibitors. The content is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.

Introduction

The emergence of β-lactamase-mediated resistance in Gram-negative bacteria poses a significant threat to the efficacy of β-lactam antibiotics. Diazabicyclooctanes (DBOs) are a class of non-β-lactam β-lactamase inhibitors that have shown great promise in overcoming this resistance. This compound is a potent DBO derivative that, like other members of its class, not only inhibits a broad spectrum of serine β-lactamases but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs). This guide presents a comparative analysis of the kinetic properties of this compound against other notable DBOs, providing valuable insights for further drug development.

Data Presentation

The following tables summarize the kinetic parameters of this compound and other DBOs against key serine β-lactamases (CTX-M-15 and OXA-48) and Penicillin-Binding Protein 2 (PBP2).

Table 1: Comparative Kinetic Parameters for Inhibition of Serine β-Lactamases

CompoundEnzymek₂/Kᵢ (M⁻¹s⁻¹)
This compound CTX-M-151.1 x 10⁵
OXA-482.9 x 10³
Avibactam CTX-M-151.0 x 10⁵
OXA-481.2 x 10³
Relebactam AmpC5.0 x 10³
Nacubactam AmpC7.4 x 10³
Zidebactam AmpC6.9 x 10²

Data for this compound and Avibactam from King et al., 2016. Data for other DBOs against AmpC from Tooke et al., 2021.

Table 2: Comparative IC₅₀ Values for Inhibition of PBP2

CompoundTargetIC₅₀ (µM)
This compound E. coli PBP23.2
Avibactam E. coli PBP263

Data from King et al., 2016.

Experimental Protocols

The kinetic parameters presented in this guide were determined using established methodologies as described in the scientific literature. A general protocol for the key experiments is provided below.

Determination of β-Lactamase Inhibition Kinetics (k₂/Kᵢ)

The second-order acylation rate constant (k₂/Kᵢ) for the inhibition of serine β-lactamases by DBOs is typically determined using a competition assay with a chromogenic substrate, such as nitrocefin.

Materials:

  • Purified β-lactamase enzyme (e.g., CTX-M-15, OXA-48)

  • DBO inhibitor (e.g., this compound, avibactam)

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the DBO inhibitor in the assay buffer.

  • In a 96-well microplate, add the β-lactamase enzyme to each well.

  • Add the different concentrations of the DBO inhibitor to the wells and incubate for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm in kinetic mode using a microplate reader.

  • The rate of nitrocefin hydrolysis is determined for each inhibitor concentration.

  • The apparent rate constant of inactivation (k_obs) is calculated at each inhibitor concentration by fitting the progress curves to a first-order equation.

  • The second-order rate constant (k₂/Kᵢ) is determined by plotting k_obs versus the inhibitor concentration and fitting the data to a linear equation.

Determination of PBP2 Inhibition (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) for PBP2 is determined using a competition assay with a fluorescently labeled penicillin, such as Bocillin-FL.

Materials:

  • Membrane preparations containing PBP2 from the target organism (e.g., E. coli)

  • DBO inhibitor (e.g., this compound)

  • Bocillin-FL (fluorescent penicillin)

  • Assay buffer

  • SDS-PAGE apparatus and fluorescence imager

Procedure:

  • Prepare a series of dilutions of the DBO inhibitor.

  • Incubate the membrane preparations with the different concentrations of the DBO inhibitor for a specified time to allow for binding to PBP2.

  • Add a fixed concentration of Bocillin-FL to the mixture and incubate to allow the fluorescent probe to bind to the remaining active PBP2.

  • Stop the reaction by adding a sample buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBP2 bands using a fluorescence imager.

  • Quantify the fluorescence intensity of the PBP2 band for each inhibitor concentration.

  • The IC₅₀ value is determined by plotting the percentage of PBP2 inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway of DBO Action

Caption: Mechanism of action of Diazabicyclooctanes (DBOs).

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow Start Start: Prepare Reagents Incubate_Inhibitor Incubate Enzyme with Varying Inhibitor Concentrations Start->Incubate_Inhibitor Add_Substrate Add Chromogenic/ Fluorescent Substrate Incubate_Inhibitor->Add_Substrate Measure_Signal Measure Signal Change (Absorbance/Fluorescence) Add_Substrate->Measure_Signal Data_Analysis Data Analysis: Calculate Kinetic Parameters Measure_Signal->Data_Analysis End End: Comparative Analysis Data_Analysis->End

Caption: General workflow for determining kinetic parameters.

A Comparative Guide to Cross-Resistance Studies Involving FPI-1523

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the cross-resistance profile of FPI-1523, a novel β-lactamase and penicillin-binding protein 2 (PBP2) inhibitor. Due to the limited publicly available data on this compound, this document leverages information on its parent compound, avibactam, and other relevant β-lactamase inhibitor combinations to propose a comprehensive strategy for assessing potential cross-resistance.

Understanding this compound

This compound is a potent, dual-action antimicrobial agent. It is a derivative of avibactam and functions by inhibiting key bacterial resistance mechanisms:

  • β-Lactamase Inhibition: this compound demonstrates inhibitory activity against critical β-lactamases, including CTX-M-15 and OXA-48. These enzymes are major contributors to resistance against a broad range of β-lactam antibiotics.

  • PBP2 Inhibition: this compound also targets Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis.

This dual mechanism suggests that this compound may be effective against a variety of multidrug-resistant Gram-negative bacteria.

Comparative Landscape: this compound Alternatives

A thorough cross-resistance study of this compound necessitates comparison with other commercially available β-lactam/β-lactamase inhibitor combinations that target similar resistance mechanisms.

Product β-Lactam Partner β-Lactamase Inhibitor Primary Targets Reported Cross-Resistance Considerations
This compound (Not specified in available literature)This compound (Avibactam derivative)CTX-M-15, OXA-48, PBP2Data not yet available.
Ceftazidime/avibactam (Avycaz) CeftazidimeAvibactamClass A (e.g., KPC), Class C (AmpC), and some Class D (e.g., OXA-48) β-lactamases.[1]Resistance in P. aeruginosa can lead to cross-resistance to ceftolozane/tazobactam and imipenem/relebactam.[2] Some KPC mutants with resistance to ceftazidime/avibactam show increased MICs for cefiderocol.[3]
Meropenem/vaborbactam (Vabomere) MeropenemVaborbactamPrimarily Class A serine carbapenemases (e.g., KPC).[1][4]Considered an alternative for some ceftazidime/avibactam-resistant infections.[5]
Ceftolozane/tazobactam (Zerbaxa) CeftolozaneTazobactamAmpC β-lactamases, some ESBLs. Effective against multidrug-resistant P. aeruginosa.[4]Cross-resistance with ceftazidime/avibactam has been observed in P. aeruginosa.[2]
Imipenem/cilastatin/relebactam (Recarbrio) Imipenem/cilastatinRelebactamClass A (including KPC) and Class C β-lactamases.[1]Cross-resistance with ceftazidime/avibactam has been noted in P. aeruginosa.[2]
Cefiderocol (Fetroja) Cefiderocol(Siderophore cephalosporin)Siderophore mechanism allows entry past some resistance barriers. Active against many carbapenem-resistant isolates.Some ceftazidime/avibactam-resistant KPC mutants show increased MICs.[3]

Experimental Protocols for Cross-Resistance Assessment

To evaluate the cross-resistance profile of this compound, a series of in vitro experiments are recommended. These protocols are based on established methodologies for assessing antimicrobial susceptibility and target engagement.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro activity of this compound and comparator agents against a panel of bacterial isolates with well-characterized resistance mechanisms.

Methodology:

  • Isolate Panel: Assemble a diverse panel of clinical isolates, including strains expressing CTX-M-15, OXA-48, and other relevant β-lactamases. Include isolates with known mutations in the pbp2 gene.

  • Broth Microdilution: Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Drug Concentrations: Prepare serial twofold dilutions of this compound and comparator agents (ceftazidime/avibactam, meropenem/vaborbactam, etc.) in 96-well microtiter plates.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Penicillin-Binding Protein 2 (PBP2) Competitive Binding Assay

Objective: To assess the affinity of this compound for PBP2 and to determine if resistance to other PBP2-targeting agents affects this compound binding.

Methodology:

  • PBP2 Preparation: Isolate PBP2 from a susceptible bacterial strain and from resistant strains with known pbp2 mutations.

  • Competitive Binding:

    • Incubate purified PBP2 with varying concentrations of this compound or comparator drugs.

    • Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) that binds to the active site of PBP2.

    • Allow the binding reaction to reach equilibrium.

  • Detection:

    • SDS-PAGE and Fluorescence Imaging: Separate the PBP-ligand complexes by SDS-PAGE. Visualize and quantify the fluorescent signal of the labeled PBP band using a fluorescence imager. A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding.

    • Fluorescence Polarization: Measure the change in fluorescence polarization. Binding of the small fluorescent penicillin to the large PBP2 protein results in a high polarization signal. Displacement by a competitive inhibitor leads to a decrease in this signal.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound, representing the concentration required to inhibit 50% of the fluorescent penicillin binding.

β-Lactamase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against specific β-lactamases (CTX-M-15, OXA-48) and compare it to other inhibitors.

Methodology:

  • Enzyme Preparation: Purify recombinant CTX-M-15 and OXA-48 β-lactamases.

  • Inhibition Kinetics:

    • Use a chromogenic β-lactam substrate (e.g., nitrocefin) that changes color upon hydrolysis by the β-lactamase.

    • In a microplate reader, mix the purified β-lactamase with varying concentrations of this compound or a comparator inhibitor (e.g., avibactam).

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance over time to determine the rate of substrate hydrolysis.

  • Data Analysis: Calculate the IC50 value for each inhibitor against each β-lactamase.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cross-Resistance Evaluation

G cluster_0 Isolate Selection cluster_1 Antimicrobial Susceptibility Testing cluster_2 Target Engagement Assays cluster_3 Data Analysis Isolates Bacterial Isolate Panel (CTX-M-15, OXA-48, PBP2 mutants) MIC MIC Determination (Broth Microdilution) Isolates->MIC PBP_Assay PBP2 Competitive Binding Assay Isolates->PBP_Assay BL_Assay β-Lactamase Inhibition Assay Isolates->BL_Assay Analysis Comparative Analysis of MICs and IC50 values MIC->Analysis PBP_Assay->Analysis BL_Assay->Analysis G cluster_0 Bacterial Cell PBP2 PBP2 CellWall Cell Wall Synthesis PBP2->CellWall Catalyzes BetaLactamase β-Lactamase (e.g., CTX-M-15, OXA-48) Lysis Cell Lysis CellWall->Lysis Inhibition leads to BetaLactam β-Lactam Antibiotic BetaLactam->PBP2 Inhibits BetaLactam->BetaLactamase Hydrolyzed by FPI1523 This compound FPI1523->PBP2 Inhibits FPI1523->BetaLactamase Inhibits

References

Safety Operating Guide

Navigating the Disposal of FPI-1523: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Considerations

Before proceeding with any disposal steps, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local regulations and facility-specific protocols are the primary determinants for waste disposal procedures.

Key Handling Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat, when handling FPI-1523.

  • Avoid generating dust or aerosols.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent contact with skin and eyes. In case of exposure, rinse the affected area thoroughly with water and seek medical attention.

This compound Disposal Workflow

The proper disposal of this compound, like any laboratory chemical, follows a structured decision-making process to ensure safety and compliance. The following diagram illustrates a recommended workflow for determining the appropriate disposal route.

FPI1523_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_segregation Segregation & Containment cluster_disposal Disposal Pathway start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe consult_sds Consult Safety Data Sheet (SDS) for this compound ppe->consult_sds consult_ehs Consult Institutional EHS Guidelines consult_sds->consult_ehs identify_hazards Identify Chemical Hazards consult_ehs->identify_hazards select_container Select Compatible Waste Container identify_hazards->select_container label_container Label Container Clearly select_container->label_container hazardous_waste Dispose as Hazardous Chemical Waste label_container->hazardous_waste ehs_pickup Arrange for EHS Waste Pickup hazardous_waste->ehs_pickup end_point End: Disposal Complete ehs_pickup->end_point

Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.

Procedural Steps for Disposal

Based on the general principles of chemical waste management, the following step-by-step guidance should be followed.

1. Waste Characterization and Segregation:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not found in the initial search, it is crucial to locate and review the manufacturer-provided SDS for detailed hazard information. This document will provide critical data on physical and chemical properties, toxicity, and potential environmental hazards.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected as a separate hazardous waste stream.

2. Container Selection and Labeling:

  • Choose a Compatible Container: Use a chemically resistant container with a secure, leak-proof lid. The container material should be compatible with this compound to prevent degradation or reaction.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the accumulation start date and associated hazards (e.g., "Toxic").

3. Storage and Collection:

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste transfer and documentation.

Disclaimer: This information is intended as a general guide. The absence of a specific, publicly available disposal protocol for this compound underscores the critical importance of consulting with your institution's Environmental Health and Safety department for definitive guidance. Always adhere to local, state, and federal regulations regarding chemical waste disposal.

Navigating the Safe Handling of FPI-1523: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel chemical entities like FPI-1523. This potent β-lactamase inhibitor, intended for research use only, requires careful consideration of personal protective equipment (PPE), handling protocols, and disposal procedures. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for handling potent research compounds.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Given the nature of this compound as a potent enzyme inhibitor, a comprehensive approach to PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective Equipment (PPE)Rationale
Hands - Double-gloving with nitrile gloves.Prevents direct skin contact. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eyes - Chemical splash goggles or a full-face shield.Protects eyes from accidental splashes of solutions containing this compound. A face shield offers broader protection for the entire face.
Body - A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory - Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any airborne particles or aerosols. For procedures that may generate significant aerosols, a properly fitted respirator may be necessary based on a risk assessment.

It is imperative that a thorough risk assessment is conducted by the responsible laboratory personnel before handling this compound to ensure that the selected PPE is appropriate for the specific procedures being performed.

Chemical and Physical Properties

Understanding the basic properties of this compound is essential for safe handling and storage.

PropertyValueSource
Chemical Formula C9H14N4O7S[1][2][3]
Molecular Weight 322.30 g/mol [1][2][3]
CAS Number 1452459-50-5[1][3]
Storage (Powder) 2 years at -20°C[1][3]
Storage (in DMSO) 2 weeks at 4°C or 6 months at -80°C[1][3]

Step-by-Step Handling and Disposal Plan

A clear and concise operational plan for both routine handling and waste disposal is crucial for maintaining a safe laboratory environment.

Operational Workflow for Handling this compound

The following diagram outlines a standard workflow for handling this compound, from preparation to experimental use.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated handling area in a fume hood prep_ppe->prep_area prep_weigh Weigh this compound powder prep_area->prep_weigh prep_dissolve Dissolve in appropriate solvent (e.g., DMSO) prep_weigh->prep_dissolve exp_add Add this compound solution to experimental system prep_dissolve->exp_add exp_incubate Incubate as per protocol exp_add->exp_incubate exp_analyze Analyze results exp_incubate->exp_analyze cleanup_decontaminate Decontaminate work surfaces exp_analyze->cleanup_decontaminate cleanup_dispose_liquid Dispose of liquid waste in designated hazardous waste container cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of solid waste (e.g., pipette tips, tubes) in designated hazardous waste container cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Remove and dispose of PPE properly cleanup_dispose_solid->cleanup_remove_ppe

Standard laboratory workflow for handling this compound.
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste: All solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated hazardous solid waste container.

  • Decontamination: Work surfaces should be thoroughly decontaminated with an appropriate cleaning agent after handling this compound.

  • Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.

Mechanism of Action: β-Lactamase Inhibition

This compound is a potent inhibitor of β-lactamase enzymes. These enzymes are a primary mechanism of antibiotic resistance in bacteria, as they hydrolyze and inactivate β-lactam antibiotics. By inhibiting β-lactamases, this compound can restore the efficacy of these antibiotics.

cluster_pathway Mechanism of β-Lactamase Inhibition fpi This compound bl β-Lactamase Enzyme fpi->bl Inhibits bla β-Lactam Antibiotic bl->bla Hydrolyzes no_lysis Bacterial Survival bl->no_lysis bacterial_lysis Bacterial Cell Lysis bla->bacterial_lysis inactivated_bl Inactivated β-Lactamase

Simplified signaling pathway of this compound as a β-lactamase inhibitor.

By adhering to these guidelines, researchers can handle this compound safely and effectively, contributing to the advancement of scientific knowledge while maintaining a secure and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.